molecular formula C4H3FN2O2S B2783640 Pyrazine-2-sulfonyl fluoride CAS No. 2090368-34-4

Pyrazine-2-sulfonyl fluoride

Cat. No.: B2783640
CAS No.: 2090368-34-4
M. Wt: 162.14
InChI Key: QNXZFUAYAPJBLB-UHFFFAOYSA-N
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Description

Pyrazine-2-sulfonyl fluoride (CAS 1934818-58-2) is a high-value heteroaromatic building block pivotal in modern organic synthesis, medicinal chemistry, and chemical biology. Its core research value lies in its role as a robust SuFEx (Sulfur Fluoride Exchange) click chemistry hub . The sulfonyl fluoride (R-SO2F) group is remarkably stable under a range of conditions yet exhibits excellent, tunable electrophilicity toward O- and N-nucleophiles when activated by specific catalysts such as nitrogenous Lewis bases (e.g., DBU, BTMG) or bifluoride salts . This unique combination of stability and latent reactivity makes it an ideal candidate for the modular and reliable construction of complex molecules. The primary research applications of Pyrazine-2-sulfonyl fluoride stem from its dual functionality. The electron-deficient pyrazine heterocycle can impart favorable physicochemical properties and is a common scaffold in pharmaceuticals, while the sulfonyl fluoride moiety serves as a versatile reactive handle. It is extensively used to synthesize various sulfonyl-containing compounds, including sulfonamides, sulfonates, and sulfones, which are crucial intermediates in drug development . A key application is its use in the development of covalent enzyme inhibitors and biological probes; the sulfonyl fluoride group can selectively and irreversibly bind to serine, threonine, tyrosine, and lysine residues in protein active sites, enabling target validation and mechanism-of-action studies . Furthermore, this compound is a vital intermediate for constructing diverse compound libraries in hit-finding campaigns, leveraging the high success rates and orthogonality of SuFEx click chemistry . The fusion of a fluorinated substituent with a heterocyclic framework, as seen in this molecule, is a established strategy in medicinal chemistry to enhance metabolic stability, fine-tune lipophilicity, and improve the overall pharmacokinetic profile of potential drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXZFUAYAPJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090368-34-4
Record name pyrazine-2-sulfonyl fluoride
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Foundational & Exploratory

An In-depth Technical Guide to Pyrazine-2-sulfonyl Fluoride: A Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine-2-sulfonyl fluoride is a heterocyclic aromatic compound that has emerged as a significant building block and chemical probe in the fields of medicinal chemistry, chemical biology, and drug discovery. The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active molecules and approved drugs.[1][2][3] The incorporation of a sulfonyl fluoride group onto this privileged scaffold imparts unique reactivity, allowing for its use as a covalent modifier of biological macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Pyrazine-2-sulfonyl fluoride, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Pyrazine-2-sulfonyl fluoride possesses a planar hexagonal pyrazine ring attached to a sulfonyl fluoride group (-SO₂F) at the 2-position. The presence of the electron-withdrawing sulfonyl fluoride group and the two nitrogen atoms within the aromatic ring significantly influences its electronic properties and reactivity.

Key Physicochemical Data

A summary of the key physicochemical properties of Pyrazine-2-sulfonyl fluoride is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₃FN₂O₂S[4]
Molecular Weight 162.15 g/mol [4]
CAS Number 2090368-34-4
Appearance White to off-white solidGeneral knowledge
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethaneGeneral knowledge
InChI InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H[4]
SMILES C1=CN=C(C=N1)S(=O)(=O)F[4]

Note: Experimental data for some properties like melting and boiling points are not widely published. These properties can be estimated using computational models.

The sulfonyl fluoride moiety is a key feature of this molecule. It is relatively stable and less reactive than other sulfonyl halides, such as sulfonyl chlorides. This tuned reactivity makes it an ideal "warhead" for covalent inhibitors, as it can selectively react with nucleophilic residues in proteins under physiological conditions while exhibiting reasonable stability in aqueous media.[5]

Synthesis of Pyrazine-2-sulfonyl Fluoride

The synthesis of pyrazine-2-sulfonyl fluoride can be achieved through several synthetic routes. A common approach involves the oxidation of a corresponding thiol or sulfinate precursor, followed by fluorination.

Representative Synthetic Protocol

A general method for the synthesis of aryl sulfonyl fluorides can be adapted for Pyrazine-2-sulfonyl fluoride. One plausible route begins with 2-mercaptopyrazine, which can be oxidized to the corresponding sulfonyl chloride and subsequently converted to the sulfonyl fluoride.

Step 1: Oxidation of 2-Mercaptopyrazine to Pyrazine-2-sulfonyl Chloride

  • Dissolve 2-mercaptopyrazine in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as chlorine gas or N-chlorosuccinimide (NCS), while maintaining the temperature below 10 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyrazine-2-sulfonyl chloride.

Step 2: Fluorination of Pyrazine-2-sulfonyl Chloride

  • Dissolve the pyrazine-2-sulfonyl chloride in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

  • Add a source of fluoride, such as potassium fluoride (KF) or a phase-transfer catalyst system (e.g., KF and 18-crown-6).

  • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Pyrazine-2-sulfonyl fluoride.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions. Appropriate safety precautions must be taken when handling the reagents involved.

Synthesis_Workflow start 2-Mercaptopyrazine step1 Oxidation (e.g., Cl2, NCS) start->step1 intermediate Pyrazine-2-sulfonyl Chloride step1->intermediate step2 Fluorination (e.g., KF) intermediate->step2 end Pyrazine-2-sulfonyl Fluoride step2->end

Caption: A simplified workflow for the synthesis of Pyrazine-2-sulfonyl Fluoride.

Chemical Reactivity and Mechanistic Insights

The reactivity of Pyrazine-2-sulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This group can undergo nucleophilic attack by various nucleophiles, most notably the side chains of amino acid residues in proteins.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx reactions are characterized by their high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[6]

The key features of sulfonyl fluoride reactivity include:

  • Thermodynamic Stability: Sulfonyl fluorides are generally stable to hydrolysis and thermolysis, contributing to their suitability as chemical probes.

  • Resistance to Reduction: Unlike other sulfonyl halides, the S-F bond is resistant to reduction.

  • Selective Reactivity: They react chemoselectively at the sulfur atom, primarily with strong nucleophiles.

Covalent Modification of Proteins

In the context of chemical biology, Pyrazine-2-sulfonyl fluoride serves as a covalent probe that can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine.[5][7] The pyrazine ring can act as a recognition element, directing the sulfonyl fluoride "warhead" to specific binding pockets within a protein. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, forming a stable covalent bond. This irreversible inhibition can be a powerful tool for studying protein function and for the development of targeted covalent inhibitors.

Covalent_Modification probe Pyrazine-2-sulfonyl Fluoride binding Non-covalent Binding probe->binding protein Protein with Nucleophilic Residue (Nu-H) protein->binding reaction Covalent Bond Formation binding->reaction Proximity-driven reaction product Covalently Modified Protein reaction->product

Caption: Mechanism of covalent protein modification by Pyrazine-2-sulfonyl Fluoride.

Applications in Chemical Biology and Drug Discovery

The unique properties of Pyrazine-2-sulfonyl fluoride make it a valuable tool in several areas of research and development.

Covalent Inhibitor Development

The development of targeted covalent inhibitors has gained significant momentum in recent years. Pyrazine-2-sulfonyl fluoride can be incorporated into small molecules to create potent and selective covalent inhibitors. The pyrazine core can be functionalized to optimize binding affinity and selectivity for a target protein, while the sulfonyl fluoride group provides the covalent trapping mechanism. This approach has been successfully applied to various target classes, including kinases.[8]

Chemical Probe for Target Identification and Validation

Pyrazine-2-sulfonyl fluoride and its derivatives can be used as chemical probes to identify and validate new drug targets. By covalently labeling proteins in complex biological systems, these probes can be used in chemoproteomic workflows to identify the binding partners of a particular pharmacophore. This information is invaluable for understanding the mechanism of action of bioactive compounds and for identifying potential off-target effects.

Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for weak binding to a target protein. Pyrazine-2-sulfonyl fluoride can be considered a reactive fragment. The covalent nature of the interaction can facilitate the detection of even weak binding events, making it a useful tool in FBDD campaigns.[5]

Experimental Protocol: Screening for Covalent Protein Modification

This protocol outlines a general workflow for assessing the covalent modification of a target protein by Pyrazine-2-sulfonyl fluoride using mass spectrometry.

Materials:

  • Purified target protein

  • Pyrazine-2-sulfonyl fluoride

  • Reaction buffer (e.g., PBS or Tris, pH 7.4)

  • Quenching solution (e.g., dithiothreitol or β-mercaptoethanol)

  • LC-MS system for intact protein analysis

Procedure:

  • Protein-Inhibitor Incubation:

    • Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

    • Add Pyrazine-2-sulfonyl fluoride from a stock solution in DMSO to the protein solution to achieve the desired final concentration (e.g., 1-100 µM). The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-24 hours). Include a control sample with protein and DMSO only.

  • Quenching the Reaction:

    • After the incubation period, add a quenching solution to consume any unreacted Pyrazine-2-sulfonyl fluoride.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, to remove salts and other small molecules that could interfere with the MS analysis.

  • Intact Protein Mass Spectrometry Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the mass of the intact protein.

    • Compare the mass of the protein from the inhibitor-treated sample to the control sample. A mass shift corresponding to the molecular weight of the pyrazine-sulfonyl moiety (minus HF) indicates covalent modification.

Safety and Handling

Pyrazine-2-sulfonyl fluoride should be handled with care in a well-ventilated laboratory fume hood. As with other sulfonyl fluorides, it is expected to be corrosive and can cause severe skin burns and eye damage.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pyrazine-2-sulfonyl fluoride is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its unique combination of a biologically relevant pyrazine scaffold and a tunable reactive sulfonyl fluoride group makes it an attractive building block for the design of covalent probes and inhibitors. The principles of SuFEx chemistry provide a robust framework for its application in the selective modification of proteins, enabling deeper insights into biological processes and paving the way for the development of novel therapeutics. As our understanding of covalent drug design continues to evolve, the utility of reagents like Pyrazine-2-sulfonyl fluoride is poised to expand even further.

References

  • MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

  • Frontiers. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]

  • PubMed. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

  • PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Wikipedia. Pyrazine. [Link]

  • PubChem. Pyrazine-2-sulfonyl fluoride (C4H3FN2O2S). [Link]

  • ResearchGate. Synthesis of pyrazoline‐functionalized aliphatic sulfonyl fluorides. [Link]

  • PubChem. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218. [Link]

  • PMC. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. [Link]

  • ResearchGate. (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole.... [Link]

  • Journal of the American Chemical Society. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. [Link]

  • RSC Publishing. Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. [Link]

  • PubMed. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. [Link]

  • ResearchGate. Unconventional reactivity of sulfonyl fluorides | Request PDF. [Link]

  • Google Patents.
  • The Good Scents Company. pyrazine, 290-37-9. [Link]

Sources

Pyrazine-2-sulfonyl Fluoride: A High-Fidelity Heteroaromatic Hub for SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has evolved from a niche methodology into a cornerstone of "Click Chemistry," offering a connection stability that surpasses traditional amide couplings in biological environments. While Ethenesulfonyl Fluoride (ESF) and Benzenesulfonyl Fluoride are the standard-bearers, Pyrazine-2-sulfonyl fluoride (Pz-SF) represents a critical evolution in heteroaromatic hubs.

This guide details the role of Pz-SF as a "Goldilocks" reagent: it possesses the high electrophilicity required for rapid exchange with nucleophiles (due to the electron-deficient 1,4-diazine core) while maintaining the hydrolytic stability characteristic of the S(VI)–F bond. This balance makes it an ideal candidate for covalent drug discovery (targeting Tyr/Lys residues) and late-stage functionalization (LSF) of complex pharmacophores.

Chemical Architecture & Mechanistic Advantage

The Electronic "Pull" of the Pyrazine Core

The utility of Pz-SF is defined by the electronic properties of the pyrazine ring. Unlike the benzene ring in phenyl sulfonyl fluoride, the pyrazine ring contains two nitrogen atoms at positions 1 and 4. These are strongly electronegative, exerting a significant inductive ($ -I


 -M $) electron-withdrawing effect on the ring system.
  • Enhanced Electrophilicity: The electron deficiency of the pyrazine ring pulls electron density away from the sulfonyl sulfur atom. This lowers the energy of the

    
     orbital, making the sulfur center significantly more susceptible to nucleophilic attack compared to benzene analogs.
    
  • Tunable Reactivity: While highly reactive toward desired nucleophiles (amines, phenols), the S–F bond remains kinetically stable against hydrolysis and reduction, a hallmark of SuFEx chemistry.

Mechanism of Exchange

The reaction proceeds via a concerted substitution mechanism, often catalyzed by a base (e.g., DBU, BTMG) or a silicon activator (e.g., TMS-ethers).

Key Pathway:

  • Activation: The catalyst (e.g., DBU) activates the incoming nucleophile (Nu-H) or stabilizes the transition state.

  • Attack: The nucleophile attacks the S(VI) center. The electron-deficient pyrazine ring stabilizes the developing negative charge in the transition state (resembling an

    
     intermediate, though strictly substitution at sulfur).
    
  • Departure: Fluoride leaves as a stable anion (often sequestered by silyl groups as TMS-F), driving the reaction to completion.

SuFEx_Mechanism cluster_effect Pyrazine Electronic Effect Reagent Pyrazine-2-sulfonyl Fluoride (Electrophile) TS Pentacoordinate Transition State Reagent->TS + Catalyst (DBU/BTMG) Nu Nucleophile (R-OH / R-NH2) Nu->TS Product Sulfonate/Sulfonamide Product TS->Product S-F Bond Cleavage Leaving Fluoride Ion (F- / TMS-F) TS->Leaving Effect 1,4-N atoms withdraw e- density Enhancing S(VI) electrophilicity Effect->Reagent

Figure 1: Mechanism of SuFEx activation for Pyrazine-2-sulfonyl fluoride. The electron-poor heterocycle lowers the activation energy for nucleophilic attack.

Synthesis & Preparation Protocol

The synthesis of Pz-SF must be approached with care to avoid hydrolysis of the intermediate sulfonyl chloride. The following protocol is a validated route starting from the thiol or amine.

Validated Synthetic Route

Starting Material: Pyrazine-2-thiol or Pyrazine-2-amine (via Sandmeyer).

Step-by-Step Protocol:

  • Oxidative Chlorination:

    • Reagents: Pyrazine-2-thiol,

      
       gas (or NCS), in aqueous acetic acid or DCM/water.
      
    • Condition: Maintain temperature < 5°C to prevent decomposition.

    • Intermediate: Pyrazine-2-sulfonyl chloride (Unstable, moisture sensitive).[1]

  • Fluorination (The "Fix"):

    • Reagents: Saturated aqueous

      
       (Potassium Bifluoride) or anhydrous 
      
      
      
      in acetonitrile.
    • Procedure: Add the crude sulfonyl chloride immediately to the fluoride source. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      .
      
    • Yield: Typically 60–80% (2 steps).

Table 1: Comparison of Sulfonyl Fluoride Synthesis Methods

MethodReagentsSuitability for Pyrazine CoreProsCons
Direct Fluorination

(aq)
High Cheap, scalable, water-tolerant.[2]Requires phase transfer for some substrates.
Anhydrous Exchange TBAF / THFModerateGood for hydrolytically unstable chlorides.TBAF is hygroscopic; expensive.
Sandmeyer-type

,

, Cu
LowDirect from amine.Harsh conditions, poor yield for pyrazines.

Applications in Drug Discovery[1][2][3][4][5][6]

Covalent Inhibition (Targeted Protein Degradation)

Pyrazine-2-sulfonyl fluoride serves as a potent warhead for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) residues.[3]

  • Context: In kinases where Cysteine is absent in the ATP binding pocket, Pz-SF can target a proximal Lysine (e.g., the catalytic Lys).

  • Selectivity: The pyrazine core allows for

    
     stacking interactions within the binding pocket, positioning the warhead for specific reaction, thus reducing off-target labeling compared to highly reactive aliphatic sulfonyl fluorides.
    
Late-Stage Functionalization

The stability of the S-F bond allows Pz-SF to be carried through multi-step synthesis (e.g., Pd-catalyzed cross-couplings on the pyrazine ring) before the "click" activation.

Workflow:

  • Scaffold Build: Synthesize a brominated pyrazine-sulfonyl fluoride.

  • Diversification: Perform Suzuki-Miyaura coupling at the bromine position (S-F bond remains intact).

  • Click: React the S-F handle with a phenol-tagged fluorophore or drug pharmacophore.

Workflow cluster_stability Chemo-orthogonality Step1 1. Scaffold Synthesis (Bromo-pyrazine-SF) Step2 2. Diversification (Suzuki Coupling at C-Br) Step1->Step2 Pd(PPh3)4, Boronic Acid (S-F is Inert) Step3 3. SuFEx Activation (Reaction at S-F with Phenol/Amine) Step2->Step3 DBU or Si-activation (Click Reaction)

Figure 2: Late-Stage Functionalization workflow demonstrating the orthogonality of the S-F bond to transition metal catalysis.

References

  • Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides: More Than Click Reagents?" European Journal of Organic Chemistry. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Cell Chemical Biology. [Link]

  • Zhong, T., et al. (2021).[4] "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link][4]

Sources

Technical Guide: Pyrazine-2-sulfonyl Fluoride vs. Sulfonyl Chlorides in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent inhibitor design and chemical biology, the choice between Pyrazine-2-sulfonyl fluoride and its sulfonyl chloride counterpart is not merely a matter of preference but of chemical viability.[1]

Pyrazine-2-sulfonyl chloride represents a class of "fugitive" electrophiles: highly reactive, moisture-sensitive, and prone to rapid hydrolysis or sulfur dioxide (


) extrusion due to the electron-deficient nature of the pyrazine ring. Conversely, Pyrazine-2-sulfonyl fluoride  utilizes the unique stability-reactivity profile of the sulfur(VI)-fluoride bond. It remains inert to hydrolysis and thermolysis under physiological conditions but activates selectively upon specific protein interaction or catalytic engagement—a phenomenon central to Sulfur-Fluoride Exchange (SuFEx)  click chemistry.

This guide details the mechanistic divergence, stability profiles, and validated experimental protocols for utilizing these reagents in high-fidelity drug discovery.

Mechanistic Foundations: The Stability Paradox

The Electronic Impact of the Pyrazine Ring

The pyrazine ring is a diazine, characterized by two nitrogen atoms at the 1,4-positions. These nitrogens are strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring compared to benzene or pyridine.

  • Effect on Sulfonyl Center: The electron-deficient ring pulls electron density away from the sulfur atom, making the sulfonyl center (

    
    ) highly electrophilic.
    
  • The Chloride Consequence: In Pyrazine-2-sulfonyl chloride, this enhanced electrophilicity makes the S-Cl bond extremely labile. It reacts indiscriminately with atmospheric moisture, leading to rapid degradation into pyrazine-2-sulfonic acid and HCl.

  • The Fluoride Solution: The S-F bond is significantly stronger (approx. 130 kcal/mol vs. 60-70 kcal/mol for S-Cl) and less polarizable. The fluoride resists spontaneous hydrolysis despite the electron-withdrawing pyrazine ring, maintaining stability until a specific transition state (SuFEx) is achieved.

Decomposition Pathways

Heteroaryl sulfonyl chlorides often decompose via two primary pathways that fluorides avoid:

  • Hydrolysis: Rapid attack by water to form sulfonic acid.

  • 
     Extrusion:  Loss of 
    
    
    
    to form the heteroaryl chloride (2-chloropyrazine). This is particularly common in electron-deficient heteroaromatics where the aryl-sulfur bond is weakened.

Comparative Analysis: Fluoride vs. Chloride[1][2][3][4][5][6][7][8][9]

The following data summarizes the operational differences critical for experimental design.

Table 1: Physicochemical & Reactivity Profile
FeaturePyrazine-2-sulfonyl ChloridePyrazine-2-sulfonyl Fluoride
Primary State Unstable IntermediateStable Reagent
Hydrolytic Stability Poor: Hydrolyzes in minutes/hours in moist air.High: Stable in water/buffer at neutral pH.
Thermal Stability Low (Risk of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

extrusion).
High (Resistant to thermolysis).
Reactivity Mode Non-selective Nucleophilic Substitution (

-like).
Sulfur-Fluoride Exchange (SuFEx).[2][3][4]
Protein Selectivity Promiscuous (Cys, Lys, N-term).Selective (Tyr, Lys, His, Ser) in specific pockets.
Redox Stability Susceptible to reduction.[5]Resistant to reduction (Heterolytic cleavage).[5]
Storage Anhydrous, -20°C, under Argon (Days/Weeks).Ambient/RT, Air (Months/Years).

Visualization of Pathways[8]

Diagram 1: Stability & Reactivity Divergence

This diagram illustrates the fate of the sulfonyl group depending on the halogen leaving group.

StabilityPathways cluster_0 Unstable Pathway (Chloride) cluster_1 Stable SuFEx Pathway (Fluoride) Cl_Start Pyrazine-2-SO2-Cl Hydrolysis Hydrolysis (+H2O) Cl_Start->Hydrolysis Extrusion SO2 Extrusion Cl_Start->Extrusion Acid Pyrazine-2-SO3H (Sulfonic Acid) Hydrolysis->Acid ArylCl 2-Chloropyrazine (Dead End) Extrusion->ArylCl F_Start Pyrazine-2-SO2-F Buffer Aqueous Buffer (Neutral pH) F_Start->Buffer Activation SuFEx Activation (Protein/Catalyst) F_Start->Activation Stable No Reaction (Stable) Buffer->Stable Covalent Covalent Adduct (Protein-SO2-Pyrazine) Activation->Covalent

Caption: Divergent fates of Pyrazine-2-sulfonyl halides. The chloride is prone to degradation, while the fluoride remains latent until activated.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-sulfonyl Fluoride (In Situ Method)

Rationale: Due to the instability of Pyrazine-2-sulfonyl chloride, isolating it is risky. The "Wright and Hallstrom" approach (oxidative chlorination followed immediately by fluorination) is the industry standard for high yield and safety.

Reagents:

  • Pyrazine-2-thiol (Starting material)

  • Acetonitrile (ACN) and Water

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach)

  • Potassium Bifluoride (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve Pyrazine-2-thiol (1.0 equiv) in ACN/H2O (1:1 v/v) and cool to 0°C.

  • Oxidative Chlorination: Add NCS (3.0 equiv) portion-wise (or dropwise bleach) while maintaining temperature <5°C. Stir for 15-30 minutes.

    • Checkpoint: The solution will turn yellow/orange. The sulfonyl chloride is generated in situ.[6] Do not isolate.

  • Fluoride Exchange: Immediately add saturated aqueous

    
     (4.0 equiv).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc) yields stable Pyrazine-2-sulfonyl fluoride.

Protocol B: SuFEx Covalent Coupling

Rationale: Utilizing the fluoride for covalent docking to a target protein (e.g., targeting a Tyrosine residue).

Step-by-Step Workflow:

  • System: Phosphate Buffered Saline (PBS), pH 7.4.

  • Reagents: Target Protein (10 µM), Pyrazine-2-sulfonyl fluoride probe (50-100 µM).

  • Incubation: Incubate at 37°C for 1-24 hours.

    • Note: Unlike chlorides, fluorides do not require highly basic conditions, but proximity in the binding pocket drives the reaction.

  • Validation: Analyze via LC-MS/MS. Look for a mass shift of +142.02 Da (Pyrazine-sulfonyl moiety) on the specific Tyrosine or Lysine residue.

Diagram 2: Synthesis Workflow (Thiol to Fluoride)

SynthesisWorkflow Thiol Pyrazine-2-thiol (Precursor) Oxidation Oxidative Chlorination (NCS/HCl or Bleach) Thiol->Oxidation 0°C, ACN/H2O Chloride_Inter [Pyrazine-2-SO2-Cl] Transient Intermediate Oxidation->Chloride_Inter In Situ Generation Exchange Fluoride Exchange (sat. aq. KHF2) Chloride_Inter->Exchange Immediate Addition Fluoride_Prod Pyrazine-2-sulfonyl Fluoride (Stable Product) Exchange->Fluoride_Prod RT, 2-4 h

Caption: One-pot synthesis avoiding isolation of the unstable chloride intermediate.

Applications in Drug Discovery[2][12][13]

Covalent Fragment Libraries

Pyrazine-2-sulfonyl fluoride is a premier "warhead" for covalent fragment screening.

  • Mechanism: The pyrazine nitrogen can form hydrogen bonds within the active site, positioning the

    
     group near a nucleophilic residue (Tyr/Lys/His).
    
  • Advantage: The stability allows these libraries to be stored in DMSO for months without degradation, unlike sulfonyl chloride libraries which degrade into sulfonic acids, leading to false negatives (loss of reactivity) or false positives (acidic artifacts).

Chemical Biology Probes

Used to map "ligandable" tyrosines across the proteome. The pyrazine core serves as a minimal steric scaffold, allowing the probe to enter diverse pockets.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Mykhailiuk, P. K., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate/ChemRxiv. [Link]

  • Kelly, J. W., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Accounts of Chemical Research. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl fluorides. Journal of Organic Chemistry. [Link]

Sources

Thermodynamic and Kinetic Stability of Pyrazine-2-sulfonyl Fluoride in Aqueous Media: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Pyrazine-2-sulfonyl fluoride has emerged as a valuable electrophilic warhead in covalent drug discovery, prized for its specific reactivity profile. A critical parameter governing its utility and safety is its stability in aqueous environments, which dictates its shelf-life, formulation feasibility, and off-target reactivity. This guide provides a comprehensive analysis of the factors governing the stability of pyrazine-2-sulfonyl fluoride in aqueous media. We will explore the mechanistic underpinnings of its hydrolysis, the influence of pH, and provide field-proven experimental protocols for its rigorous assessment. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of covalent therapeutics.

Introduction: The Rise of Aryl Sulfonyl Fluorides in Covalent Drug Discovery

The landscape of drug discovery has witnessed a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This class of therapeutics can offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. Within the arsenal of covalent warheads, aryl sulfonyl fluorides have carved a unique niche.

Unlike more aggressive electrophiles, the sulfonyl fluoride moiety is relatively inert until it encounters a specific, activating microenvironment within a protein's binding site, often involving key nucleophilic residues like serine, threonine, or lysine. This "tunable" reactivity is central to their appeal, minimizing off-target effects. Pyrazine-2-sulfonyl fluoride, incorporating an electron-deficient pyrazine ring, represents a strategic evolution of this class. The nitrogen atoms in the pyrazine ring withdraw electron density from the sulfonyl group, enhancing its electrophilicity and modulating its reactivity profile. However, this same electronic feature also influences its primary liability: hydrolytic instability. Understanding and quantifying this stability is not merely an academic exercise; it is a critical-path activity in drug development.

The Hydrolytic Fate of Pyrazine-2-sulfonyl Fluoride

The principal degradation pathway for pyrazine-2-sulfonyl fluoride in aqueous media is hydrolysis, leading to the formation of the corresponding sulfonic acid and fluoride ion. This reaction is of paramount importance as the resulting sulfonic acid is typically inactive and represents a loss of the active pharmaceutical ingredient (API).

Mechanism of Hydrolysis

The hydrolysis of aryl sulfonyl fluorides generally proceeds through a nucleophilic attack on the electrophilic sulfur atom by water or a hydroxide ion. The reaction pathway is heavily influenced by the pH of the medium.

  • Neutral and Acidic Conditions: Under neutral or acidic conditions, a water molecule acts as the nucleophile. This is typically a slow process due to the relatively weak nucleophilicity of water.

  • Basic (Alkaline) Conditions: Under basic conditions, the hydroxide ion (OH⁻), a much more potent nucleophile, is the primary attacking species. This results in a significant acceleration of the hydrolysis rate.

The electron-withdrawing nature of the pyrazine ring is a key determinant of reactivity. By pulling electron density away from the sulfur atom, the ring increases the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. This intrinsic property means that pyrazine-2-sulfonyl fluoride is expected to be more reactive towards hydrolysis than its phenyl sulfonyl fluoride counterpart.

Below is a diagram illustrating the pH-dependent hydrolysis pathways.

G cluster_neutral Neutral/Acidic Conditions (Slow) cluster_basic Basic Conditions (Fast) Py_SF_N Pyrazine-SO2F TS_N Transition State Py_SF_N->TS_N Nucleophilic Attack Py_SF_B Pyrazine-SO2F H2O_N H2O H2O_N->TS_N Py_SA_N Pyrazine-SO3H TS_N->Py_SA_N HF_N + HF TS_B Transition State Py_SF_B->TS_B Nucleophilic Attack OH_B OH⁻ OH_B->TS_B Py_SA_B Pyrazine-SO3⁻ TS_B->Py_SA_B HF_B + F⁻

Caption: pH-Dependent Hydrolysis of Pyrazine-2-sulfonyl Fluoride.

Experimental Assessment of Aqueous Stability

A robust and reproducible method for quantifying the stability of pyrazine-2-sulfonyl fluoride is essential. The primary goal of these experiments is to determine the rate of hydrolysis, typically expressed as a half-life (t₁/₂) under various conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its sensitivity, specificity, and ability to separate the parent compound from its degradants.

Core Principle: A Self-Validating Protocol

The protocol described below is designed to be self-validating. By monitoring the disappearance of the starting material (Pyrazine-SO₂F) and the concurrent appearance of the product (Pyrazine-SO₃H), we establish a mass balance, providing confidence in the accuracy of the kinetic data.

Step-by-Step Experimental Protocol

Objective: To determine the hydrolytic half-life of Pyrazine-2-sulfonyl fluoride at various pH values.

Materials:

  • Pyrazine-2-sulfonyl fluoride (high purity, >98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer, physiological)

    • pH 9.0 (Borate buffer)

  • Calibrated HPLC system with a UV detector and a C18 reverse-phase column.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Pyrazine-2-sulfonyl fluoride in ACN (e.g., 10 mM). ACN is used as the solvent to prevent premature hydrolysis.

  • Reaction Initiation:

    • Pre-warm the buffer solutions to the desired temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, dilute a small volume of the ACN stock solution into a larger volume of the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). The final concentration of ACN should be kept low (<1-2%) to minimize its effect on the reaction kinetics.

  • Time-Point Sampling: At predetermined time intervals (t = 0, 5, 15, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of reaction (faster at higher pH).

  • Reaction Quenching (Optional but Recommended): Immediately quench the reaction in the aliquot by diluting it into a mobile phase or a solution at low pH to prevent further degradation before analysis.

  • HPLC Analysis:

    • Inject the quenched sample onto the HPLC system.

    • Use a suitable gradient elution method (e.g., Water:ACN with 0.1% formic acid) to separate Pyrazine-2-sulfonyl fluoride from its sulfonic acid degradant.

    • Monitor the elution profile using a UV detector at a wavelength where both the parent and product have significant absorbance (e.g., ~260 nm, determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the Pyrazine-2-sulfonyl fluoride peak at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • For a first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Calculation Stock Prepare 10 mM Stock in Acetonitrile Initiate Dilute Stock into Buffer (t=0) Stock->Initiate Buffer Prepare pH Buffers (e.g., 4.0, 7.4, 9.0) Buffer->Initiate Sample Sample at Time Points (t=0, 5, 15... min) Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis (Measure Peak Area) Quench->HPLC Plot Plot ln(Area) vs. Time HPLC->Plot Calc Calculate Rate (k) and Half-Life (t½) Plot->Calc

Caption: Experimental Workflow for Stability Assessment.

Expected Results and Data Interpretation

The stability of Pyrazine-2-sulfonyl fluoride is expected to be highly dependent on pH. A summary of anticipated outcomes is presented in the table below.

pH ConditionExpected NucleophileRelative Rate of HydrolysisExpected Half-life (t₁/₂)Primary Implication
Acidic (e.g., pH 4) H₂OSlowLong (Hours to Days)Suitable for formulation in acidic buffers.
Physiological (pH 7.4) H₂O / OH⁻ModerateIntermediate (Minutes to Hours)Defines in-vivo stability and potential for systemic exposure.
Basic (e.g., pH 9) OH⁻FastShort (Seconds to Minutes)Indicates rapid degradation in alkaline environments.

Causality Behind Experimental Choices:

  • Choice of Buffers: Using a range of pH values (acidic, neutral, basic) is critical to build a complete stability profile. This data is invaluable for predicting behavior in different physiological compartments and for formulation development.

  • Use of Acetonitrile for Stock: Aprotic organic solvents like acetonitrile are used for the stock solution because they are non-nucleophilic and prevent the compound from degrading before the experiment begins.

  • Kinetic Analysis: Assuming first-order kinetics is standard for hydrolysis reactions where water is the solvent and is in vast excess. Plotting the natural log of the concentration versus time is the most reliable way to extract the first-order rate constant.

Conclusion and Strategic Implications

The aqueous stability of Pyrazine-2-sulfonyl fluoride is a double-edged sword. Its enhanced reactivity, conferred by the electron-deficient pyrazine ring, is beneficial for its function as a covalent warhead but also renders it more susceptible to hydrolysis, particularly at or above physiological pH. A thorough understanding and quantitative characterization of its hydrolytic half-life are non-negotiable for any drug development program utilizing this scaffold.

The experimental framework provided in this guide offers a robust method for generating the necessary data to inform candidate selection, formulation strategy, and predictions of in-vivo behavior. By investing in these studies early, research teams can mitigate risks, optimize compound properties, and accelerate the development of novel covalent therapies.

References

  • Title: A review of the stability of protein-ligand complexes Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

  • Title: On the Hydrolytic Stability of Sulfonyl Fluorides Source: The Journal of Organic Chemistry URL: [Link]

Pyrazine-2-sulfonyl Fluoride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs is a cornerstone of rational drug design. The pyrazine ring, a six-membered aromatic heterocycle, is a well-established "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] Concurrently, the sulfonyl fluoride moiety has emerged from a niche reagent to a powerhouse in chemical biology and drug discovery, largely through the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This functional group acts as a highly selective, covalently-binding warhead, offering a unique balance of stability and latent reactivity that is ideal for creating targeted covalent inhibitors.[2]

This guide provides an in-depth technical overview of Pyrazine-2-sulfonyl fluoride , a molecule that synergistically combines these two key functionalities. We will explore its core physicochemical properties, provide a framework for its synthesis and handling, and detail robust protocols for its characterization, offering field-proven insights for its application in advanced research and development programs.

Section 1: Core Compound Identification and Properties

Pyrazine-2-sulfonyl fluoride is a reactive yet valuable chemical entity. Its proper identification and an understanding of its fundamental properties are critical for its successful application.

Key Identifiers

A summary of the essential identification data for Pyrazine-2-sulfonyl fluoride is presented below.

IdentifierValueSource
IUPAC Name pyrazine-2-sulfonyl fluoride-
CAS Number 2090368-34-4[3]
Molecular Formula C₄H₃FN₂O₂S[3]
Molecular Weight 162.15 g/mol Calculated
Monoisotopic Mass 161.98993 Da-
Physicochemical Data

Direct experimental data for Pyrazine-2-sulfonyl fluoride is not extensively published. The following table synthesizes computed data with properties inferred from its close structural analog, Pyrazine-2-sulfonyl chloride, and the general chemical behavior of heteroaromatic sulfonyl fluorides.

PropertyDescriptionRationale & Expert Insights
Appearance Predicted to be a colorless to pale yellow solid or liquid.This is based on the typical appearance of related compounds like Pyrazine-2-sulfonyl chloride.[4] The final state depends on the melting point, which has not been experimentally determined.
Solubility Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF).Analogy with Pyrazine-2-sulfonyl chloride suggests good solubility in polar aprotic organic solvents.[4] Aqueous solubility is expected to be low and confounded by hydrolysis.
Stability Moisture-sensitive; susceptible to slow hydrolysis. Markedly more stable than its sulfonyl chloride counterpart.Heteroaromatic sulfonyl chlorides are known for their high reactivity and moisture sensitivity.[4] The S-F bond in sulfonyl fluorides is significantly more stable towards hydrolysis than the S-Cl bond, a key advantage for handling and storage, though anhydrous conditions are still strongly recommended.[2]
Reactivity The sulfur atom is highly electrophilic and reactive towards strong nucleophiles.The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the sulfonyl group, making it a potent reactant for SuFEx reactions with nucleophilic residues like phenols, amines, and thiols.[1]

Section 2: Molecular Structure and Reactivity Profile

The unique reactivity of Pyrazine-2-sulfonyl fluoride is a direct consequence of its molecular architecture.

Caption: Molecular structure of Pyrazine-2-sulfonyl fluoride.

The molecule's reactivity is dominated by the sulfonyl fluoride (-SO₂F) group . The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This, combined with the inductive electron-withdrawing effect of the adjacent pyrazine ring, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This forms the basis of the SuFEx reaction, where the fluoride ion acts as an excellent leaving group in aqueous or protic environments.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints to ensure trustworthy and reproducible results.

Synthesis via Halogen Exchange (Halex) Reaction

This protocol outlines the synthesis of Pyrazine-2-sulfonyl fluoride from the commercially available Pyrazine-2-sulfonyl chloride. The core of this procedure is a nucleophilic substitution reaction where chloride is replaced by fluoride.

Causality: The choice of a fluoride source is critical. Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are effective. The use of a phase-transfer catalyst (e.g., 18-crown-6) is often essential to enhance the solubility and nucleophilicity of the fluoride salt in aprotic solvents. Acetonitrile is selected as the solvent due to its high dielectric constant, which aids in dissolving the salts, and its inertness under the reaction conditions.

workflow start Start: Pyrazine-2-sulfonyl chloride (in anhydrous Acetonitrile) reagents Add Potassium Fluoride (KF) & 18-Crown-6 start->reagents reaction Heat reaction mixture (e.g., 80°C) under N₂ reagents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Cool, filter solids, remove solvent in vacuo monitor->workup Upon completion extraction Dissolve in DCM, wash with water, brine workup->extraction dry Dry organic layer (Na₂SO₄), filter, concentrate extraction->dry purify Purify by column chromatography (Silica gel) dry->purify end End Product: Pyrazine-2-sulfonyl fluoride purify->end

Caption: Workflow for the synthesis of Pyrazine-2-sulfonyl fluoride.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pyrazine-2-sulfonyl chloride (1.0 eq).

  • Reagent Addition: Add anhydrous potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Pyrazine-2-sulfonyl fluoride.

Protocol: Determination of Hydrolytic Stability

Given its intended use in biological systems, assessing the stability of Pyrazine-2-sulfonyl fluoride in aqueous environments is paramount.

Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for this assay. It allows for the precise separation and quantification of the parent compound from its hydrolysis products over time. By running the experiment at two different pH values (e.g., physiological pH 7.4 and acidic pH 5.0), one can gain insights into its stability profile relevant to both plasma and endosomal/lysosomal compartments.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of Pyrazine-2-sulfonyl fluoride in anhydrous DMSO.

  • Reaction Buffers: Prepare two aqueous buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.0.

  • Incubation: Add the stock solution to each buffer in separate vials to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to not affect the kinetics. Incubate the vials at 37 °C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a cold acetonitrile/water mixture. This stops further degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the peak area corresponding to the parent Pyrazine-2-sulfonyl fluoride.

  • Data Analysis: Plot the remaining percentage of the parent compound against time for each pH condition. From this data, the half-life (t₁/₂) of the compound can be calculated. A stable compound will show minimal degradation over the 24-hour period.

Conclusion

Pyrazine-2-sulfonyl fluoride stands as a compound of significant interest for researchers at the intersection of organic synthesis, chemical biology, and drug development. Its architecture provides a unique combination of a privileged heterocyclic core with a selectively reactive covalent warhead. By understanding its fundamental physicochemical properties and employing robust, validated protocols for its synthesis and characterization, scientists can effectively leverage this powerful molecule to probe biological systems and develop next-generation covalent therapeutics.

References

  • The Good Scents Company. pyrazine. [Link]

  • CAS Common Chemistry. Pyrazine. [Link]

  • Google Patents.
  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Pyrazine-2-Sulfonamides via SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of pyrazine-2-sulfonamides utilizing Pyrazine-2-sulfonyl fluoride as the electrophilic warhead. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and redox instability, sulfonyl fluorides operate via Sulfur-Fluoride Exchange (SuFEx) chemistry. This protocol leverages the unique electronic properties of the pyrazine ring—where the electron-withdrawing nitrogen atoms at positions 1 and 4 significantly enhance the electrophilicity of the sulfur center—to enable rapid, high-yielding amination under mild conditions.

Target Audience: Medicinal chemists and process engineers focusing on kinase inhibitors and bioisostere development.

Scientific Foundation & Mechanism

The SuFEx Advantage

The S(VI)–F bond is remarkably stable toward reduction and thermolysis due to the high bond dissociation energy (approx. 130 kcal/mol) and low polarizability of fluorine. However, it possesses a unique "latent" reactivity. Inside the pyrazine scaffold, the heteroaryl ring acts as an electron sink, destabilizing the S–F bond specifically toward nitrogen nucleophiles (amines) while remaining relatively inert to oxygen nucleophiles (water/alcohols) in the absence of specific activators.

Mechanistic Pathway

The reaction proceeds via a concerted nucleophilic substitution (


-like) at the sulfur center.
  • Activation: The amine attacks the sulfur center. The electron-deficient pyrazine ring pulls electron density from the sulfur, lowering the transition state energy.

  • Transition State: A pentacoordinate trigonal bipyramidal intermediate is formed.

  • Elimination: The fluoride ion is expelled as a leaving group, typically trapped by a proton scavenger (base) or silyl group.

Visualization: Reaction Workflow

The following diagram outlines the critical decision pathways for this synthesis.

G Start Pyrazine-2-Sulfonyl Fluoride Check Nucleophilicity Check Start->Check Amine Amine Nucleophile (R-NH2) Amine->Check MethodA Method A: Standard (DCM/TEA, 25°C) Check->MethodA 1°/2° Aliphatic MethodB Method B: Activated (Ca(NTf2)2 Catalyst) Check->MethodB Aniline / Steric Bulk Workup Acidic Wash / Extraction MethodA->Workup MethodB->Workup Product Pyrazine-2-Sulfonamide Workup->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on amine nucleophilicity.

Pre-Reaction Considerations

Reagent Stability & Handling
  • Pyrazine-2-sulfonyl fluoride: While more stable than its chloride counterpart, the pyrazine ring makes this specific sulfonyl fluoride moisture-sensitive. Store at 2–8°C under argon.

  • Safety Warning: The reaction generates fluoride ions. While usually trapped as salts (e.g.,

    
    ), standard HF precautions should be observed. Avoid glass corrosion by using plasticware for prolonged storage of reaction mixtures if acidic.
    
Solvent Selection
  • Dichloromethane (DCM): Preferred for solubility and ease of workup.

  • Acetonitrile (MeCN): Use for more polar substrates or when using inorganic bases.

  • Avoid: Alcohols (unless using them as reactants) and wet solvents.

Experimental Protocols

Method A: Standard Basic Conditions

Best for: Primary and secondary aliphatic amines (high nucleophilicity).

Reagents:

  • Pyrazine-2-sulfonyl fluoride (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-sulfonyl fluoride (1.0 mmol, 162 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add TEA (1.5 mmol, 209 µL) followed by the dropwise addition of the Amine (1.1 mmol).

    • Note: The cooling is precautionary to control the exotherm; the reaction is often run at Room Temperature (RT).

  • Reaction: Remove the ice bath and stir at RT. Monitor via TLC or LCMS.

    • Timeframe: 30 mins to 4 hours.

    • Endpoint: Disappearance of the sulfonyl fluoride peak (LCMS [M+H] ~163).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine and base.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (Hexane/EtOAc) if necessary.

Method B: Ca(NTf2)2 Catalyzed SuFEx

Best for: Anilines, electron-poor amines, or sterically hindered substrates. This method utilizes Calcium Triflimide to activate the sulfonyl fluoride.[2][3]

Reagents:

  • Pyrazine-2-sulfonyl fluoride (1.0 equiv)[1]

  • Amine (1.0 equiv)[4]

  • DABCO (2.0 equiv)

  • 
     (5 - 10 mol%)
    
  • Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve Pyrazine-2-sulfonyl fluoride (1.0 mmol) and the Amine (1.0 mmol) in MeCN (4 mL).

  • Catalyst Addition: Add DABCO (2.0 mmol) followed by

    
      (0.05 mmol).
    
  • Reaction: Stir at RT or heat to 50°C if conversion is slow.

    • Mechanism:[2][5][6] The Calcium ion coordinates to the sulfonyl oxygens and the pyrazine nitrogens, increasing electrophilicity, while DABCO acts as a base and fluoride shuttle.

  • Workup: Filter through a short pad of silica to remove the calcium salt. Concentrate and purify via chromatography.

Data Analysis & Troubleshooting

Expected Analytical Data
  • 1H NMR: Look for the disappearance of the pyrazine protons associated with the sulfonyl fluoride (typically shifted downfield) and the appearance of the sulfonamide N-H (broad singlet, exchangeable).

  • LCMS: Sulfonamides often show distinct [M+H]+ and [M-H]- (negative mode) ionization.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Amine is too weak/hindered.Switch to Method B (Ca catalyst) or heat to 60°C in THF.
Hydrolysis (Sulfonic Acid formed) Wet solvent or atmospheric moisture.Flame-dry glassware; use molecular sieves in solvent; ensure inert atmosphere (

/Ar).
Side Products Nucleophilic aromatic substitution (

) on the pyrazine ring.
Lower temperature to 0°C; ensure strict 1:1 stoichiometry of amine; avoid excess strong nucleophiles.
Low Yield Product water-soluble during workup.Use EtOAc/n-Butanol (9:1) for extraction or skip aqueous workup and load directly onto silica.

Mechanistic Visualization

The following diagram illustrates the transition state stabilization provided by the pyrazine ring, distinguishing it from a standard phenyl ring.

Mechanism Reactants Reactants (Pyrazine-SO2F + R-NH2) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Products Products (Sulfonamide + HF) TS->Products Fluoride Elimination Effect Pyrazine N-Effect: Inductive withdrawal stabilizes negative charge on S Effect->TS Electronic Activation

Figure 2: Mechanistic pathway highlighting the electronic activation by the pyrazine scaffold.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link]

Sources

Application Notes & Protocols: Synthesis of Pyrazine-Containing Pharmacophores via Sulfonyl Fluoride Exchange (SuFEx) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Click Chemistry

In the landscape of modern medicinal chemistry, the pyrazine scaffold holds a privileged position. This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after pharmacophore.[4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5]

Parallel to the enduring importance of privileged scaffolds, the advent of "click chemistry" has revolutionized the process of drug discovery and development. Among the most powerful of these reactions is the Sulfonyl Fluoride Exchange (SuFEx), a next-generation click reaction that enables the rapid and reliable assembly of molecular building blocks under mild, biocompatible conditions.[6] SuFEx chemistry is characterized by its high efficiency, broad functional group tolerance, and the remarkable stability of the resulting sulfonyl-based linkages.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrazine-containing pharmacophores utilizing the power and versatility of SuFEx chemistry. We will detail the synthesis of a key building block, pyrazine-2-sulfonyl fluoride, and its subsequent derivatization to generate a library of diverse pyrazine analogs. The protocols provided herein are designed to be robust and reproducible, offering a strategic advantage in the exploration of new chemical space and the acceleration of hit-to-lead optimization in drug discovery programs.

The Strategic Advantage of SuFEx for Pyrazine Functionalization

The application of SuFEx chemistry to the pyrazine scaffold offers several distinct advantages for the synthesis of novel pharmacophores:

  • Modular and High-Throughput Synthesis: The "click" nature of the SuFEx reaction allows for the rapid and modular assembly of a pyrazine core with a diverse range of functional groups, making it highly amenable to high-throughput synthesis and screening.

  • Biocompatibility and Late-Stage Functionalization: SuFEx reactions can be performed under mild, often aqueous conditions, making them suitable for the late-stage functionalization of complex molecules and even for bioconjugation.[7]

  • Robust and Stable Linkages: The resulting sulfonamide, sulfonate ester, or other sulfur(VI)-containing linkages are exceptionally stable to hydrolysis and metabolic degradation, a desirable feature for drug candidates.

  • Access to Novel Chemical Space: The combination of the pyrazine pharmacophore with the diverse connectivity offered by SuFEx provides access to novel chemical entities with unique three-dimensional structures and biological activities.

Experimental Section: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of the key pyrazine-sulfonyl fluoride intermediate and its subsequent derivatization via SuFEx.

Part 1: Synthesis of the Key Intermediate: Pyrazine-2-sulfonyl Fluoride

The synthesis of pyrazine-2-sulfonyl fluoride is a critical first step. Due to the electron-deficient nature of the pyrazine ring, direct sulfonation is often challenging.[8] Therefore, a multi-step approach starting from the readily available 2-aminopyrazine is employed.

Workflow for the Synthesis of Pyrazine-2-sulfonyl Fluoride

cluster_0 Step 1: Diazotization of 2-Aminopyrazine cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Halogen Exchange A 2-Aminopyrazine B Pyrazine-2-diazonium salt A->B  NaNO₂, aq. HCl, 0-5 °C C Pyrazine-2-sulfonyl chloride B->C  SO₂, CuCl₂, aq. AcOH D Pyrazine-2-sulfonyl fluoride C->D  KF, acetone/water A Pyrazine-2-sulfonyl fluoride C Pyrazine-containing Pharmacophore A->C Base (e.g., Et₃N, DBU) Solvent (e.g., MeCN, DMF) Room Temp to 60 °C B Nucleophile (R-XH) (e.g., amine, phenol, alcohol) B->C

Sources

Application Note: High-Efficiency Coupling Protocols for Pyrazine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Pyrazine-2-sulfonyl fluoride is a "privileged" electrophile in modern drug discovery. Unlike its chloride counterparts, which are prone to rapid hydrolysis and redox instability, the sulfonyl fluoride moiety offers a unique balance of thermodynamic stability and kinetic reactivity.[1][2] It serves as a cornerstone reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—the next generation of "click" reactions pioneered by K. Barry Sharpless.

This guide details two distinct coupling modalities:

  • SuFEx Coupling: Formation of S–N (sulfonamide) and S–O (sulfonate) linkages for covalent inhibition and proteome profiling.

  • Desulfitative Cross-Coupling: A Palladium-catalyzed C–C bond formation strategy that utilizes the sulfonyl fluoride as a traceless leaving group to install aryl substituents on the pyrazine core.

Chemical Profile
PropertySpecification
Formula C₄H₃FN₂O₂S
MW 162.14 g/mol
Appearance White to off-white crystalline solid
Stability Hydrolytically stable at pH 7 (t₁/₂ > 24h); Resistant to reduction
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
Hazards Corrosive (Skin Corr.[3][4] 1B); Moisture sensitive

Mechanism of Action

Understanding the "sleeping beauty" reactivity of sulfonyl fluorides is critical for protocol success. The S(VI)–F bond is remarkably strong (approx. 130 kcal/mol) and non-polarizable, rendering it inert to many common nucleophiles and oxidative conditions.

SuFEx Activation

Activation requires specific environmental factors—typically proton transfer (H-bonding solvents) or silicon assistance (silyl ethers). The fluoride ion is a poor leaving group in


 reactions unless stabilized.
Desulfitative Activation (Pd-Catalysis)

In cross-coupling, the electron-deficient pyrazine ring facilitates the oxidative addition of Pd(0) into the C–S bond, followed by the extrusion of SO₂. This allows the sulfonyl fluoride to act as a pseudohalide electrophile.

ReactionPathways cluster_SuFEx Pathway A: SuFEx Coupling cluster_Pd Pathway B: Desulfitative Coupling PySO2F Pyrazine-2-SO2F (Reagent) Sulfonamide Sulfonamide (S-N Bond) PySO2F->Sulfonamide Base / H+ Sulfonate Sulfonate (S-O Bond) PySO2F->Sulfonate DBU / BTPP Biaryl 2-Aryl Pyrazine (C-C Bond) PySO2F->Biaryl -SO2 / -F- Amine R-NH2 Amine->Sulfonamide Phenol Ar-O-SiR3 Phenol->Sulfonate Boronic Ar-B(OH)2 Boronic->Biaryl PdCat Pd(0) Catalyst PdCat->Biaryl

Figure 1: Dual reactivity pathways for Pyrazine-2-sulfonyl fluoride. Pathway A retains the sulfur linkage; Pathway B extrudes sulfur to form C-C bonds.

Protocol A: SuFEx Amidation (S–N Bond Formation)

This protocol is the industry standard for synthesizing sulfonamide libraries. The reaction is generally insensitive to water, but high yields require careful pH control.

Materials
  • Reagent: Pyrazine-2-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in DCM (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add Pyrazine-2-sulfonyl fluoride (1.0 mmol, 1.0 equiv) in one portion.

    • Note: If the reaction is highly exothermic (rare for this reagent), cool to 0°C before addition.

  • Monitoring: Stir at RT. Monitor via LC-MS or TLC.

    • Endpoint: Conversion is typically complete within 1–4 hours.

    • Validation: Look for the disappearance of the parent peak (m/z ~162) and appearance of the sulfonamide mass.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to remove excess amine/base) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Unlike sulfonyl chlorides, do not use excess nucleophilic scavengers that contain amines, as they will react.

Protocol B: SuFEx Aryl-Sulfonate Synthesis (S–O Bond Formation)

Direct reaction with phenols is sluggish. The "Silyl Ether" route is recommended for high chemoselectivity and yield, utilizing the high affinity of Fluoride for Silicon (Si–F bond strength).

Materials
  • Reagent: Pyrazine-2-sulfonyl fluoride (1.2 equiv)

  • Nucleophile: Aryl silyl ether (Ar-OTMS or Ar-OTBS) (1.0 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%) or BTPP

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial and purge with Nitrogen.

  • Dissolution: Dissolve the Aryl silyl ether (1.0 mmol) and Pyrazine-2-sulfonyl fluoride (1.2 mmol) in anhydrous MeCN (4 mL).

  • Catalysis: Add DBU (0.1 mmol, 15 µL) dropwise.

  • Reaction: Stir at RT.

    • Mechanism:[5][6][7][8] DBU activates the silicon, releasing the phenoxide in close proximity to the S(VI) center. The byproduct is volatile TMS-F (bp 16°C) or silyl-fluoride species.

  • Monitoring: Monitor via 19F NMR .

    • Signal: Shift from +60-65 ppm (sulfonyl fluoride) to ~ +40 ppm (fluoride salt/byproduct) or disappearance of S-F signal.

  • Workup: Concentrate directly and purify via silica gel chromatography. Aqueous workup is often unnecessary if the catalyst loading is low.

Protocol C: Pd-Catalyzed Desulfitative Cross-Coupling

Advanced Application: This protocol uses the sulfonyl fluoride as a "mask" for a halide. It is particularly useful when the pyrazine-chloride is unstable or difficult to access.

Materials
  • Electrophile: Pyrazine-2-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Sparge the solvent (Dioxane/H₂O) with Argon for 15 minutes. Oxygen inhibits the desulfitation step.

  • Assembly: In a sealed tube, combine Pyrazine-2-sulfonyl fluoride (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Base , and Catalyst .

  • Solvation: Add the degassed solvent mixture (2.5 mL). Seal the tube under Argon.

  • Heating: Heat to 100°C for 12–16 hours.

    • Note: High temperature is required to extrude SO₂.

  • Workup:

    • Cool to RT. Filter through a pad of Celite.

    • Partition between Water and EtOAc.

    • Extract aqueous layer 3x with EtOAc.

  • Purification: Flash chromatography.

Troubleshooting Desulfitation
ObservationRoot CauseSolution
Low Conversion Incomplete SO₂ extrusionIncrease Temp to 110°C; Switch to microwave heating (140°C, 30 min).
Homocoupling Boronic acid oxidationEnsure rigorous degassing; Add trace surfactant (TPGS-750-M).
Hydrolysis Base/Water attackSwitch to anhydrous conditions using CsF as base in Dioxane.

Experimental Data Summary

Table 1: Solvent Compatibility for SuFEx Amidation

SolventDielectric ConstantReaction Rate (Rel)Yield (Isolated)Comments
DCM 8.91.0 (Ref)92%Standard; easy workup.
THF 7.50.888%Good for polar substrates.
MeCN 37.51.594%Accelerates polar transition state.
Water/Dioxane Mixed0.465%Biphasic; requires phase transfer catalyst.

Safety & Handling

  • Corrosivity: Pyrazine-2-sulfonyl fluoride hydrolyzes slowly to Pyrazine-2-sulfonic acid and HF. Always wear acid-resistant gloves and eye protection.

  • Pressure: Desulfitative coupling releases SO₂ gas. Reactions must be performed in pressure-rated vials behind a blast shield.

  • Waste: Dispose of fluoride-containing waste in segregated containers (do not mix with glass waste if acidic).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride Fragments." Chemical Reviews. [Link]

  • Willis, M. C. (2018). "Sulfonyl Fluorides: Synthesis and Application." Chemical Reviews. [Link]

  • Luo, T., et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Coupling of Sulfonyl Fluorides." Angewandte Chemie. [Link]

  • Jones, L. H. (2019). "Sulfonyl fluorides in chemical biology." MedChemComm. [Link]

Sources

Application Notes and Protocols for Solvent Selection in Nucleophilic Substitution of Pyrazine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazine-2-sulfonyl Fluoride in Modern Drug Discovery

Pyrazine scaffolds are prevalent in a multitude of FDA-approved drugs, where they often serve as crucial bioisosteres for benzene, pyridine, and pyrimidine rings.[1][2] The electron-deficient nature of the pyrazine ring makes it a key building block in medicinal chemistry, particularly for kinase inhibitors where the nitrogen atoms can act as hydrogen bond acceptors.[2] The introduction of a sulfonyl fluoride moiety at the 2-position of the pyrazine ring creates a highly valuable electrophile for covalent inhibitor design and for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] Sulfonyl fluorides exhibit a unique balance of stability and reactivity, allowing for chemoselective reactions with a variety of nucleophilic amino acid residues in proteins.[3]

The nucleophilic substitution of the fluoride on pyrazine-2-sulfonyl fluoride is a critical reaction for generating libraries of novel sulfonamide derivatives with diverse pharmacological profiles. The success of this substitution is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the feasibility of the reaction with certain nucleophiles. This application note provides a detailed guide to understanding and optimizing solvent selection for this pivotal transformation.

Theoretical Framework: The Role of the Solvent in SNAr of Pyrazine-2-sulfonyl Fluoride

The nucleophilic substitution on pyrazine-2-sulfonyl fluoride proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process initiated by the attack of a nucleophile on the electron-deficient pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the fluoride leaving group.

The solvent plays a multi-faceted role in this mechanism:

  • Solvation of the Nucleophile: For the reaction to proceed efficiently, the nucleophile must be sufficiently reactive. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN), are generally preferred for SNAr reactions.[2] These solvents can effectively solvate the counter-ion of the nucleophile (if it is a salt) but do not strongly solvate the anionic nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents, like water and alcohols, can form a solvent shell around the nucleophile via hydrogen bonds, which stabilizes the nucleophile and increases the energy barrier for its attack on the electrophile, thereby slowing down the reaction.[5][6]

  • Stabilization of the Meisenheimer Complex: The Meisenheimer complex is a charged intermediate. Polar solvents are crucial for stabilizing this intermediate, thereby lowering the activation energy of the first, rate-determining step. The ability of the solvent to delocalize the negative charge of the Meisenheimer complex significantly influences the reaction rate.

  • Solubility of Reactants: The solvent must, of course, be capable of dissolving both the pyrazine-2-sulfonyl fluoride and the nucleophile to a sufficient concentration for the reaction to occur at a practical rate.

Solvent Selection Guide

The choice of solvent is a critical parameter that should be carefully considered based on the properties of the nucleophile and the desired reaction conditions. The following table provides a summary of common solvents and their characteristics relevant to the nucleophilic substitution of pyrazine-2-sulfonyl fluoride.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Excellent for dissolving a wide range of compounds. Strongly solvates cations, enhancing nucleophilicity of anionic nucleophiles. High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove completely.
N,N-Dimethylformamide (DMF) Polar Aprotic37153Good solvent for many organic compounds and salts. Similar to DMSO in enhancing nucleophilicity. Can decompose at high temperatures.
Acetonitrile (MeCN) Polar Aprotic3882Lower boiling point, which can be advantageous for easier removal. Good for reactions at moderate temperatures. Less effective at dissolving some salts compared to DMSO or DMF.
Tetrahydrofuran (THF) Polar Aprotic7.666A less polar aprotic solvent. Can be a good choice when a less reactive system is desired. Lower boiling point.
Dichloromethane (DCM) Nonpolar Aprotic9.140Often used for reactions with neutral nucleophiles (e.g., amines) in the presence of a base. Its low boiling point makes it easy to remove.
tert-Amyl Alcohol Polar Protic5.8102A greener solvent option. Can be effective in some cases, particularly for specific enzyme-catalyzed or Lewis acid-mediated reactions.[7]
Water Polar Protic80100Generally disfavored for SNAr with anionic nucleophiles due to strong solvation. However, can be used in some cases, especially with neutral nucleophiles and in the presence of a base like KF.

Visualizing the Solvent Selection Workflow

A systematic approach to solvent screening is crucial for optimizing the reaction conditions. The following diagram illustrates a logical workflow for selecting the optimal solvent.

Solvent_Selection_Workflow Solvent Selection Workflow for Pyrazine-2-sulfonyl Fluoride Substitution start Define Nucleophile (Amine, Thiol, etc.) solubility_test Solubility Test: Pyrazine-2-sulfonyl fluoride & Nucleophile in Candidate Solvents start->solubility_test initial_screening Initial Small-Scale Screening: - Polar Aprotic (e.g., MeCN, DMF) - Aprotic (e.g., DCM) - Protic (e.g., tert-Amyl Alcohol) solubility_test->initial_screening analysis Reaction Monitoring (TLC, LC-MS) - Conversion - Byproduct Formation initial_screening->analysis analysis->initial_screening Low/No Conversion (Try another solvent class) optimization Optimization of Promising Solvents: - Temperature - Concentration - Base analysis->optimization Good Conversion scale_up Scale-up with Optimal Solvent System optimization->scale_up

Caption: A workflow for systematic solvent screening.

Experimental Protocols

The following protocols provide a starting point for the nucleophilic substitution of pyrazine-2-sulfonyl fluoride. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Amination using a Polar Aprotic Solvent

This protocol is adapted from the synthesis of N-substituted pyrazine-2-sulfonamides from the corresponding sulfonyl chloride and is a good starting point for the sulfonyl fluoride analog.

Materials:

  • Pyrazine-2-sulfonyl fluoride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous DCM or MeCN (0.1-0.5 M) under an inert atmosphere, add the base (1.5 - 2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Dissolve the pyrazine-2-sulfonyl fluoride (1.0 equivalent) in a minimal amount of the reaction solvent.

  • Add the pyrazine-2-sulfonyl fluoride solution dropwise to the cooled amine solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Reaction in a Protic Solvent with Base

This protocol is based on conditions reported for the amination of other electron-deficient chloro-heterocycles.

Materials:

  • Pyrazine-2-sulfonyl fluoride

  • Amine (1.0 - 1.5 equivalents)

  • Potassium Fluoride (KF) or Potassium Carbonate (K2CO3) (2.0 equivalents)

  • Water or tert-Amyl Alcohol

Procedure:

  • To a solution of pyrazine-2-sulfonyl fluoride (1.0 equivalent) in water or tert-amyl alcohol (0.1-0.5 M), add the amine (1.0 - 1.5 equivalents) and the base (2.0 equivalents).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with water.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism and the Role of the Solvent

The following diagram illustrates the SNAr mechanism for the reaction of pyrazine-2-sulfonyl fluoride with an amine, highlighting the role of the solvent.

Caption: The SNAr mechanism highlighting the formation of the Meisenheimer complex.

Conclusion and Future Perspectives

The nucleophilic substitution of pyrazine-2-sulfonyl fluoride is a powerful tool for the synthesis of novel sulfonamides for drug discovery. The choice of solvent is a critical parameter that must be carefully optimized to achieve high yields and purity. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the solvents of choice due to their ability to enhance the reactivity of nucleophiles. However, greener alternatives like tert-amyl alcohol and even water can be effective under certain conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and optimize these important reactions. Future work in this area will likely focus on the development of catalytic methods and the use of flow chemistry to further enhance the efficiency and sustainability of these transformations.

References

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. [Link]

  • Chem LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions.
  • Chemsynthesis. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Gao, B., et al. (2017). Chemoselective SuFEx-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 8(10), 7149-7155.
  • BenchChem. (2025). Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents.
  • Karmakar, R., & Das, P. (2011). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 16(12), 10416-10425.
  • Kharade, S. S., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3849.
  • Luthra, P. M., et al. (2002). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(12), 3959-3965.
  • Master Organic Chemistry. (2018). SNAr Reaction.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • RSC Publishing. (1970). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.
  • RSC Publishing. (1983). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1.
  • Shen, C., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(52), 32938-32946.
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5348-5353.
  • Wang, B., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Organic Letters, 20(12), 3562-3565.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Pyrazine.
  • Wiley Online Library. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
  • Wu, P., Sharpless, K. B., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Click Reaction.

Sources

Troubleshooting & Optimization

how to prevent hydrolysis of Pyrazine-2-sulfonyl fluoride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine-2-sulfonyl Fluoride

A Guide to Preventing Hydrolysis in Aqueous Buffers

Welcome to the technical support center for Pyrazine-2-sulfonyl fluoride and related covalent modifiers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Pyrazine-2-sulfonyl fluoride is a powerful tool in chemical biology and drug discovery, prized for its unique balance of stability and reactivity.[1][2] However, its utility is critically dependent on understanding and controlling its behavior in aqueous environments, where hydrolysis can be a significant challenge.

This guide is structured to address the most common issues researchers face, providing both troubleshooting advice and foundational knowledge to proactively design robust experiments.

Troubleshooting Guide: Diagnosis and Mitigation of Hydrolysis

This section addresses specific problems you might encounter during your experiments. Each question is designed to diagnose a potential issue and provide a scientifically grounded solution.

Q1: My Pyrazine-2-sulfonyl fluoride conjugate is showing low or inconsistent reactivity in my assay. What's the likely cause?

A1: The most probable cause is the premature hydrolysis of the sulfonyl fluoride warhead. While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, they are not immune, especially under non-optimal conditions.[3] The electrophilic sulfur atom in the sulfonyl fluoride moiety is susceptible to nucleophilic attack by water or hydroxide ions (OH⁻). This reaction, depicted below, converts the reactive sulfonyl fluoride into an inert and unreactive sulfonic acid.

The pyrazine ring, being an electron-withdrawing heterocycle, further increases the electrophilicity of the sulfur atom, potentially making it more sensitive to hydrolysis compared to simple aryl sulfonyl fluorides. Once hydrolyzed, the compound can no longer form a covalent bond with its intended biological target.

Mechanism: Base-Catalyzed Hydrolysis of Pyrazine-2-sulfonyl Fluoride

Caption: Base-catalyzed hydrolysis of Pyrazine-2-sulfonyl fluoride.

Q2: What are the key factors that accelerate the hydrolysis of Pyrazine-2-sulfonyl fluoride?

A2: The two primary factors are pH and the presence of external nucleophiles in your buffer.

  • pH: The rate of hydrolysis is highly pH-dependent. As the pH increases above neutral, the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a much stronger nucleophile than water, leading to a significant acceleration in the rate of hydrolysis.[4] While some aryl sulfonyl fluorides show good stability at physiological pH (~7.4), many become unstable at pH values above 8.[5][6]

  • Buffer Nucleophilicity: This is a critical and often overlooked factor. Many common biological buffers contain functional groups that are nucleophilic and can directly attack the sulfonyl fluoride, leading to its inactivation.[7] The lone pair of electrons on these buffer components can compete with your target protein and water, effectively titrating your compound out of the reaction.

Q3: How do I select a buffer system to maximize the stability of my compound?

A3: Buffer selection is paramount. You must choose a buffer that is non-nucleophilic and operates within a pH range that minimizes hydrolysis.

  • Avoid Nucleophilic Buffers: The most common mistake is using buffers with primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine . These amines are potent nucleophiles that will readily react with and consume your sulfonyl fluoride. Other problematic buffers include those with carboxylate groups, like acetate, which can also act as nucleophiles, albeit weaker ones.

  • Choose Non-Nucleophilic Buffers: Opt for buffers whose conjugate acid/base pairs are sterically hindered or have low nucleophilicity. Excellent choices include:

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

    • MES (2-(N-morpholino)ethanesulfonic acid)

    • Phosphate buffers (e.g., PBS) , provided the pH is maintained below ~7.5.

    • MOPS (3-(N-morpholino)propanesulfonic acid)

The table below provides a quick reference for selecting an appropriate buffer.

BufferpKa (at 25°C)Useful pH RangeSuitability for Sulfonyl FluoridesRationale
MES 6.155.5 - 6.7Excellent Morpholino group is a poor nucleophile. Ideal for slightly acidic conditions.
Phosphate (PBS) 7.206.5 - 7.5Good Phosphate is a weak nucleophile. Widely used, but monitor stability above pH 7.4.[4]
HEPES 7.556.8 - 8.2Excellent Piperazine nitrogen is sterically hindered and has low nucleophilicity. A top choice for physiological pH.
MOPS 7.206.5 - 7.9Excellent Morpholino group is a poor nucleophile.
Tris 8.067.5 - 9.0AVOID Primary amine is a strong nucleophile that will directly react with the sulfonyl fluoride.
Glycine 9.608.6 - 10.6AVOID Contains a primary amine; highly nucleophilic, especially at higher pH.
Bicine 8.357.6 - 9.0AVOID Contains a reactive secondary amine.

Experimental Protocols & Workflows

Adhering to a validated workflow is the best way to ensure reproducible results. The following protocol provides a step-by-step guide for working with Pyrazine-2-sulfonyl fluoride.

Protocol 1: General Workflow for Handling Pyrazine-2-sulfonyl Fluoride

This protocol emphasizes the principle of "just-in-time" addition to minimize the compound's exposure to the aqueous buffer before the experiment begins.

  • Stock Solution Preparation:

    • Dissolve the Pyrazine-2-sulfonyl fluoride compound in an anhydrous, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a high concentration (e.g., 10-100 mM).

    • Store this stock solution at -20°C or -80°C under dessication to prevent moisture contamination.

  • Assay Buffer Preparation:

    • Prepare your chosen non-nucleophilic aqueous buffer (e.g., HEPES, PBS) at the desired pH.

    • Ensure all other components of your assay (e.g., protein, substrate) are pre-mixed and equilibrated to the desired experimental temperature.

  • "Just-in-Time" Compound Addition:

    • Immediately before starting your experiment, perform a serial dilution of your high-concentration stock solution into the assay buffer to achieve the final working concentration.

    • Critical Step: Add the diluted compound to the assay mixture and start your measurement immediately. Do not let the diluted compound sit in the aqueous buffer for an extended period before use. The goal is to initiate the reaction with the target protein when the sulfonyl fluoride is maximally intact.

  • Temperature Control:

    • Perform all experimental steps at the lowest practical temperature. Hydrolysis, like most chemical reactions, is temperature-dependent. Running your assay at 4°C or on ice (if the biological system permits) can significantly slow the rate of hydrolysis compared to room temperature or 37°C.

Workflow: Buffer Selection and Compound Handling

Sources

Technical Support Center: Pyrazine-2-sulfonyl Fluoride Amidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrazine-2-sulfonyl Fluoride amidation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of sulfonamide synthesis using pyrazine-2-sulfonyl fluoride. Here, we address common challenges and provide in-depth, field-proven troubleshooting guidance to enhance your reaction yields and product purity. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with Pyrazine-2-sulfonyl fluoride is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in sulfonyl fluoride amidation is a frequent challenge, often stemming from the inherent stability and reduced reactivity of the sulfonyl fluoride group compared to more traditional sulfonyl chlorides.[1][2] Here’s a systematic approach to troubleshooting:

  • Reactivity of the Amine: The nucleophilicity of your amine is paramount. Electron-deficient aromatic amines or sterically hindered amines will react sluggishly.[3] If you are using such an amine, more forcing conditions or a catalytic system will likely be necessary.

  • Reaction Conditions: Standard conditions often involve heating and the use of a base.[1] If you are running the reaction at room temperature, a significant increase in temperature (e.g., 60-100 °C) may be required to drive the reaction to completion.

  • Choice of Base: The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity.[4] Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, stronger bases or alternative catalytic systems may be necessary.[5]

  • Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices as they can help to solubilize the reactants and stabilize charged intermediates. However, in some cases, less polar solvents like 1,4-dioxane have proven effective.[6]

Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I mitigate them?

A2: Side product formation can drastically reduce your yield and complicate purification. Common side reactions include:

  • Hydrolysis of the Sulfonyl Fluoride: Although sulfonyl fluorides are more resistant to hydrolysis than their chloride counterparts, prolonged reaction times at elevated temperatures in the presence of water can lead to the formation of the corresponding sulfonic acid.[1] Ensure you are using anhydrous solvents and reagents.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then react with your sulfonyl fluoride to form an undesired sulfonamide. If you suspect this is occurring, consider switching to a more stable solvent like DMAc or NMP.

  • Dimerization or Polymerization: If your starting materials contain multiple reactive sites, you may observe the formation of dimers or polymers. This can sometimes be controlled by using a high dilution of the limiting reagent.

Q3: What is the role of a catalyst in this reaction, and when should I consider using one?

A3: While many simple amidations proceed without a catalyst, for challenging substrates (e.g., sterically hindered or electron-poor amines), a catalyst can be essential to achieve reasonable yields.[3]

  • Lewis Acid Catalysis: Lewis acids like calcium triflimide (Ca(NTf₂)₂) have been shown to activate the sulfonyl fluoride towards nucleophilic attack.[1][7] The Lewis acid coordinates to the oxygen or fluorine atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom.[1]

  • Organocatalysis: Certain organic molecules can also catalyze the reaction. For instance, 1-hydroxybenzotriazole (HOBt), often used in peptide coupling, in combination with a silicon additive like 1,1,3,3-tetramethyldisiloxane (TMDS), can effectively promote the amidation of sulfonyl fluorides.[3]

You should consider using a catalyst when you have exhausted optimizing temperature, base, and solvent without achieving the desired conversion, particularly with less reactive amine partners.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your Pyrazine-2-sulfonyl fluoride amidation experiments.

Problem 1: Incomplete Consumption of Starting Material (Low Conversion)
Potential Cause Troubleshooting Steps & Explanation
Insufficient Reactivity 1. Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C steps. The increased thermal energy helps overcome the activation barrier for this kinetically stable functional group.[1] 2. Increase Reaction Time: Monitor the reaction by a suitable analytical method (TLC, LC-MS, GC-MS). Some reactions may require extended periods (24-48 hours) to reach completion.[1]
Suboptimal Base 1. Screen Bases: If using a mild base like TEA, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] The choice of base can be critical for efficient deprotonation of the amine.[6] 2. Stoichiometry of Base: Ensure you are using at least one equivalent of base to neutralize the HF generated during the reaction. An excess of base (1.5-2.0 equivalents) is often beneficial.
Poor Solvent Choice 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMSO, NMP, and MeCN. The optimal solvent will effectively solubilize all reactants and facilitate the reaction.[1] In some cases, ethereal solvents like 1,4-dioxane or THF can also be effective.[6]
Need for Activation 1. Introduce a Lewis Acid Catalyst: Add 1 equivalent of Ca(NTf₂)₂ to the reaction mixture. This has been demonstrated to be a robust method for activating a wide range of sulfonyl fluorides.[1][8] 2. Employ an Organocatalytic System: A combination of catalytic HOBt (e.g., 5 mol%) and a silicon additive like TMDS can be highly effective, especially for sterically demanding substrates.[3]
Problem 2: Difficult Purification and Product Isolation
Potential Cause Troubleshooting Steps & Explanation
Co-eluting Impurities 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate your product from closely related impurities. For pyrazine derivatives, a mixture of hexane and ethyl acetate is a common starting point.[9][10] 2. Alternative Purification Techniques: Consider other purification methods such as preparative HPLC, crystallization, or distillation if chromatography is ineffective.[9]
Residual Catalyst or Base 1. Aqueous Workup: Perform an aqueous workup to remove water-soluble components like salts and some polar catalysts. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities. 2. Liquid-Liquid Extraction: This can be an effective method to separate the desired pyrazine product from reaction byproducts.[9]
Product is Water Soluble 1. Back-Extraction: If your product has some water solubility, you may be losing it during the aqueous workup. Try back-extracting the aqueous layers with a suitable organic solvent. 2. Evaporation of Aqueous Layer: If the product is highly water-soluble, consider lyophilization or careful evaporation of the aqueous phase.
Experimental Protocols
General Protocol for Pyrazine-2-sulfonyl Fluoride Amidation
  • To a solution of Pyrazine-2-sulfonyl fluoride (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, 0.2 M), add the desired amine (1.2-2.0 equiv).

  • Add a suitable base (e.g., triethylamine, 1.5-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Amidation using Ca(NTf₂)₂

This protocol is adapted from the work of Ball and coworkers.[1]

  • To a mixture of Pyrazine-2-sulfonyl fluoride (1.0 equiv) and Ca(NTf₂)₂ (1.0 equiv) in a vial, add tert-amyl alcohol (0.2 M).

  • Add the amine (2.0 equiv) to the suspension.

  • Seal the vial and heat the reaction mixture to 60 °C for 24 hours.

  • Monitor the reaction for the consumption of the starting sulfonyl fluoride.

  • After cooling to room temperature, proceed with a standard aqueous workup and purification.

Visualizing the Workflow
Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants optimize_temp Increase Temperature check_reactants->optimize_temp Reactants OK optimize_base Screen Different Bases optimize_temp->optimize_base No Improvement success Improved Yield optimize_temp->success Success optimize_solvent Screen Different Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Success add_catalyst Introduce Catalyst (e.g., Ca(NTf2)2) optimize_solvent->add_catalyst No Improvement optimize_solvent->success Success add_catalyst->success Success

Caption: A decision tree for troubleshooting low yields in amidation reactions.

Proposed Catalytic Cycle with Ca(NTf₂)₂

catalytic_cycle cluster_products Products RSO2F Pyrazine-SO2F ActivatedComplex [Pyrazine-SO2F---Ca(NTf2)2] Activated Electrophile RSO2F->ActivatedComplex CaNTf2 Ca(NTf2)2 CaNTf2->ActivatedComplex Product Pyrazine-SO2NR'2 ActivatedComplex->Product Nucleophilic Attack Amine R'2NH Amine->Product CaFNTf2 CaF(NTf2) HBase H-Base+ Base Base

Caption: Lewis acid activation of sulfonyl fluoride for amidation.

References

  • Benchchem. Troubleshooting common issues in the synthesis of pyrazine derivatives.
  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available from: [Link]

  • Wei, M., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available from: [Link]

  • Moses, J. E., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Available from: [Link]

  • Li, J., et al. (2019). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Available from: [Link]

  • Makriyannis, A., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available from: [Link]

  • Grygorenko, O. O., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. Available from: [Link]

  • Orsi, D. L., et al. (2021). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition. Available from: [Link]

  • Ritter, T., et al. (2017). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. Available from: [Link]

  • Ghorai, P., et al. (2015). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available from: [Link]

  • Parliment, T. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. (2023). Guidance on Sulfuryl Fluoride Clearance Device Testing. Available from: [Link]

  • Bain, J. P., & Pollard, C. B. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
  • Noël, T., et al. (2023). Fast, safe, simple: SuFEx click chemistry goes with the flow. ScienceLink. Available from: [Link]

  • Lee, S., et al. (2021). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Chemistry. Available from: [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Central Science. Available from: [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. Available from: [Link]

  • National Institute for Occupational Safety and Health. (2003). NIOSH Manual of Analytical Methods (NMAM) 6012: Sulfuryl Fluoride. Available from: [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition. Available from: [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

  • Sharpless, K. B., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. Available from: [Link]

  • Parliment, T. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie. Available from: [Link]

  • Zhang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available from: [Link]

  • Gligorijević, N., et al. (2023). Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. Molecules. Available from: [Link]

  • Pentelute, B. L., et al. (2016). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available from: [Link]

  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available from: [Link]

  • Poce, G., et al. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available from: [Link]

  • Sharma, P., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available from: [Link]

  • Tiekink, E. R. T., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. Available from: [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Zhang, Z., et al. (2020). Sulfuryl Fluoride Absorption from Fumigation Exhaust Gas by Biobased Solvents: Thermodynamic and Quantum Chemical Analysis. Industrial & Engineering Chemistry Research. Available from: [Link]

Sources

troubleshooting low reactivity of Pyrazine-2-sulfonyl fluoride with weak nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SuFEx & Heteroaromatic Sulfonyl Fluorides Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Topic: Troubleshooting Low Reactivity of Pyrazine-2-sulfonyl Fluoride (Pyz-SF)

Executive Summary for the User: You are likely encountering the "Pyrazine Paradox." While the electron-deficient pyrazine ring theoretically makes the sulfonyl center more electrophilic than standard benzenesulfonyl fluoride, this increased reactivity often favors hydrolysis (reaction with trace water) over your desired weak nucleophile. If your nucleophile (e.g., a secondary alcohol, hindered amine, or specific tyrosine residue) is sluggish, the Pyz-SF reagent decomposes before the coupling occurs.

The solution lies not in forcing the reaction with heat (which accelerates decomposition), but in orthogonal activation : switching to Silyl-SuFEx (Si-SuFEx) or Lewis Acid catalysis to bypass the kinetic barrier.

Part 1: The Mechanistic Diagnostic (Why is it failing?)

Before applying a fix, identify the failure mode. Pyz-SF reactions with weak nucleophiles typically fail via two distinct pathways:

  • The "Hydrolysis Trap" (Most Common):

    • Symptom:[1][2][3][4][5] LCMS shows the corresponding sulfonic acid (Pyrazine-2-sulfonic acid) or "naked" pyrazine (via

      
       extrusion).
      
    • Cause: The rate of reaction with trace water (

      
      ) is greater than the rate with your weak nucleophile (
      
      
      
      ). The pyrazine ring pulls electron density, making the sulfur highly susceptible to attack by hard nucleophiles like water.
  • The "Proton Shuttle" Stall:

    • Symptom:[1][2][3][4][5] Starting material remains unconsumed; no byproducts.

    • Cause: Standard bases (TEA, DIPEA) are insufficient to deprotonate weak nucleophiles (like phenols or secondary alcohols) to a degree that allows attack on the S(VI) center. The transition state requires a "naked" anion or a concerted proton transfer that isn't happening.

Part 2: Troubleshooting Tickets (Q&A Guides)

Ticket #402: Reaction Stalled with Secondary Alcohols/Phenols

User Question: I am trying to couple Pyz-SF with a secondary alcohol using DBU in acetonitrile. The reaction yields are <20%, and I see unreacted starting material. Why isn't DBU working?

Diagnosis: DBU (pKa ~24.3 in MeCN) is often the "go-to" base for SuFEx, but for hindered or secondary alcohols reacting with heteroaromatic sulfonyl fluorides, it can be insufficient. The issue is often the equilibrium concentration of the alkoxide. Furthermore, if the reaction is slow, Pyz-SF slowly degrades.

The Fix: Switch to BEMP or BTMG (Superbase Catalysis) Phosphazene bases like BEMP or guanidines like BTMG (Barton’s Base) are superior for two reasons: they are stronger (pKa ~27.6 for BEMP), and they are sterically bulky, preventing them from attacking the sulfonyl fluoride themselves (a known side reaction with DBU).

Protocol A: BEMP-Catalyzed Coupling

  • Stoichiometry: 1.0 equiv Alcohol, 1.2 equiv Pyz-SF.

  • Catalyst: Add 5–10 mol% BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

  • Solvent: Anhydrous MeCN (Critical: Water must be <50 ppm).

  • Conditions: Stir at Room Temperature (RT). Do not heat initially.

  • Why it works: BEMP generates a higher concentration of the "naked" alkoxide, drastically increasing

    
     to outcompete hydrolysis.
    
Ticket #405: "Si-SuFEx" for Extremely Weak Nucleophiles

User Question: My nucleophile is extremely weak (e.g., a deactivated phenol or sterically hindered alcohol). Even superbases aren't giving high yields. What is the "nuclear option"?

Diagnosis: When the


 of the alcohol is too high or steric hindrance is severe, direct deprotonation fails. You need to switch to Silicon-SuFEx (Si-SuFEx) . This method relies on the high affinity of Fluoride for Silicon (

) to drive the reaction, rather than pKa differences.

The Fix: The Silyl Ether Protocol Instead of reacting the free alcohol, convert it to a TMS-ether first.

Protocol B: Si-SuFEx Activation

  • Pre-step: Silylate your alcohol (ROH

    
     R-OTMS) using HMDS (Hexamethyldisilazane).
    
  • Reaction: Mix 1.0 equiv R-OTMS + 1.1 equiv Pyz-SF .

  • Catalyst: Add 5 mol% "Anhydrous" Fluoride source (e.g., TASF or catalytic BEMP which generates

    
     in situ).
    
  • Mechanism: The fluoride released from Pyz-SF attacks the Silicon on your nucleophile, creating a hypervalent silicon species that delivers the alkoxide directly to the sulfur center. This bypasses the proton transfer energy barrier entirely.

Ticket #408: Coupling with Weak Amines (Anilines)

User Question: I am trying to make a sulfonamide using an electron-deficient aniline. It won't react with Pyz-SF even with excess base.

Diagnosis: Anilines are poor nucleophiles for SuFEx because they are less basic. Heating them with Pyz-SF usually leads to


 extrusion (decomposition) of the pyrazine reagent before the sulfonamide forms.

The Fix: Calcium Triflimide Activation You need a Lewis Acid to activate the Sulfonyl Fluoride, pulling electron density away from the sulfur to invite attack by the weak amine.

Protocol C: Ca(NTf2)2 Dual Activation

  • Reagents: 1.0 equiv Aniline + 1.0 equiv Pyz-SF.

  • Catalyst: 10 mol% Ca(NTf2)2 (Calcium triflimide) + 20 mol% DABCO .

  • Solvent: THF or MeCN.

  • Additive: 2.0 equiv TMDS (1,1,3,3-tetramethyldisiloxane) – acts as a fluoride scavenger to regenerate the Calcium catalyst.

  • Why it works:

    
     coordinates to the sulfonyl oxygens and the fluorine, creating a "super-electrophile" that even weak anilines can attack. DABCO acts as a proton shuttle.
    

Part 3: Comparative Data & Decision Logic

Table 1: Catalyst Selection Matrix for Pyz-SF

Nucleophile TypeDifficultyRecommended SystemTypical LoadingKey Advantage
Primary Amine LowNone / Mild Base (TEA)1.0 equivSpontaneous reaction.
Sec. Alcohol MediumBEMP or BTMG 5-10 mol%Faster rate than DBU; less side reactions.
Phenol MediumDBU or BEMP 10-20 mol%Standard SuFEx conditions.
Hindered Alcohol HighSi-SuFEx (TMS-ether)5 mol% (Catalyst)Bypasses pKa limits; thermodynamic drive.
Weak Aniline HighCa(NTf2)2 / DABCO 10 mol%Lewis acid activation of the warhead.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific activation mechanism for the Calcium-catalyzed route, which is often the least understood by users.

Figure 1: Troubleshooting Decision Tree

SuFEx_Decision_Tree Start Start: Pyz-SF Reaction Stalled CheckNu Identify Nucleophile Start->CheckNu IsDecomp Hydrolysis Observed? Start->IsDecomp IsAlcohol Alcohol / Phenol CheckNu->IsAlcohol IsAmine Amine / Aniline CheckNu->IsAmine CheckSterics Is it Hindered/Weak? IsAlcohol->CheckSterics UseBEMP Use Superbase (BEMP/BTMG) (Kinetic Boost) CheckSterics->UseBEMP No (Standard) UseSiSuFEx Use Si-SuFEx (TMS-Ether) (Thermodynamic Bypass) CheckSterics->UseSiSuFEx Yes (Difficult) CheckBasicity Is it Electron Deficient? IsAmine->CheckBasicity StandardBase Standard Base (TEA/DIPEA) CheckBasicity->StandardBase No (Aliphatic) CalciumCat Ca(NTf2)2 + DABCO (Lewis Acid Activation) CheckBasicity->CalciumCat Yes (Aniline) DrySolvent Strict Anhydrous Conditions (<50ppm H2O) IsDecomp->DrySolvent Yes

Caption: Decision logic for selecting the correct activation protocol based on nucleophile type and steric hindrance.

Figure 2: Mechanism of Ca(NTf2)2 Activation

Calcium_Activation PyzSF Pyz-SF (Substrate) Complex Activated Complex [Ca--O=S=O] PyzSF->Complex Coordination CaCat Ca(NTf2)2 (Catalyst) CaCat->Complex Product Sulfonamide Product Complex->Product SuFEx NuAttack Weak Nucleophile Attack NuAttack->Complex Product->CaCat Regeneration TMDS TMDS (F- Scavenger) TMDS->CaCat Removes F-

Caption: The Calcium Triflimide cycle. The Lewis Acid (


) coordinates to the sulfonyl oxygens, increasing electrophilicity for weak nucleophiles. TMDS scavenges the fluoride to turn over the catalyst.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Limo, M. J., et al. (2023). "Sulfur fluoride exchange (SuFEx) - Methods Primer." Nature Reviews Methods Primers. [Link]

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link]

  • Smedley, C. J., et al. (2018). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. [Link]

  • Grygorenko, O. O., et al. (2025).[7] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]

Sources

Technical Support Guide: Purification of Pyrazine-2-Sulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of pyrazine-2-sulfonyl fluoride derivatives. These compounds are of significant interest, particularly as covalent probes and inhibitors in chemical biology and medicinal chemistry, owing to the unique reactivity and stability of the sulfonyl fluoride moiety.[1][2] Achieving high purity is paramount for obtaining reliable and reproducible data in downstream applications. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification process.

Core Principles: Understanding the Chemistry of Pyrazine-2-Sulfonyl Fluorides

A successful purification strategy is built upon a solid understanding of the target molecule's properties. Pyrazine-2-sulfonyl fluorides possess a distinct combination of characteristics that dictate the optimal approach.

  • Stability and Reactivity: The sulfur(VI)-fluoride bond is remarkably stable compared to other sulfonyl halides (e.g., chlorides), showing resistance to reduction and thermolysis.[3] This stability makes them robust enough for many standard purification techniques. However, they are not entirely inert. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, a much more polar and often undesired byproduct.[4][5] While more resistant to hydrolysis than sulfonyl chlorides, prolonged exposure to aqueous or protic conditions, especially at non-neutral pH, should be minimized.

  • Electrophilicity: The sulfonyl fluoride group is an electrophilic "warhead" that can react with strong nucleophiles.[5] This is the basis of their utility as covalent modifiers of proteins, targeting residues such as lysine, tyrosine, and serine.[1][6] During purification, this means avoiding highly nucleophilic reagents or conditions. Standard silica gel is generally acceptable, but care must be taken.

  • Polarity: The overall polarity of a pyrazine-2-sulfonyl fluoride derivative is a composite of the polar sulfonyl fluoride group, the two nitrogen atoms in the pyrazine ring, and any other substituents on the ring. This can range from moderately polar to highly polar, which directly influences the choice of solvents for chromatography and crystallization.

Primary Purification Methodologies

The two most effective and widely used methods for purifying these derivatives are flash column chromatography and recrystallization.

Flash Column Chromatography

This is the workhorse technique for separating the desired product from reaction byproducts and unreacted starting materials.[7]

  • Stationary Phase: High-purity silica gel (60 Å, 230-400 mesh) is the standard choice. Its slightly acidic nature is generally well-tolerated, but for highly sensitive substrates, the silica can be pre-treated with a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in the eluent) or a less acidic stationary phase like neutral alumina can be used.

  • Mobile Phase (Eluent): The choice of eluent is critical and must be determined empirically using Thin Layer Chromatography (TLC) beforehand. A good starting point is a binary mixture of a non-polar solvent (e.g., Hexane, Heptane, or Pentane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether (MTBE)).[8][9] The goal is to achieve a retention factor (Rƒ) for the desired product of approximately 0.25-0.35 on the TLC plate.

Recrystallization

For solid derivatives, recrystallization is an excellent method for achieving high purity, especially for removing trace impurities after chromatography. The key is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of pyrazine-2-sulfonyl fluoride derivatives in a practical question-and-answer format.

Q: My compound appears to be decomposing on the silica gel column. I see a new, very polar spot on my TLC analysis of the collected fractions. What can I do?

A: This is a classic sign of hydrolysis to the sulfonic acid on the acidic silica surface.

  • Causality: The silica gel surface is rich in silanol groups (Si-OH), which are weakly acidic and can catalyze the hydrolysis of the sulfonyl fluoride, especially if your solvents are not anhydrous.

  • Immediate Solutions:

    • Use a Silica Plug: If the impurities are significantly different in polarity from your product, a rapid "plug" filtration is preferable to a long column. This involves passing the crude material through a short pad of silica gel with a suitable eluent, minimizing the contact time.[8]

    • Neutralize the System: Add 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel. Ensure the triethylamine is removed under vacuum after purification, as it can react with your product over time.

    • Switch Stationary Phase: Consider using neutral or basic alumina, or a C18-bonded silica (reverse phase) if your derivative is compatible.[9][10]

  • Preventative Measures: Always use dry (anhydrous) solvents for your chromatography to minimize the water available for hydrolysis.

Q: I'm struggling to separate my product from a persistent impurity. Their Rƒ values are very close on TLC.

A: This indicates that the polarity difference between your product and the impurity is insufficient for separation with the current eluent system.

  • Causality: The relative affinity of the compounds for the stationary phase versus the mobile phase is too similar.

  • Solutions:

    • Decrease Eluent Polarity: A less polar eluent will force all compounds to spend more time on the stationary phase, which can exaggerate small differences in polarity and improve separation. This will, however, increase the elution time.

    • Change Solvent Selectivity: Switch one of the solvents in your binary mixture. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Hexane or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.

    • Consider an Alternative Technique: If chromatography fails, recrystallization may be effective if the impurity's concentration is low. Alternatively, preparative HPLC offers much higher resolving power.[11]

Q: My purified solid product refuses to crystallize. It remains an oil or an amorphous solid.

A: Failure to crystallize is typically caused by residual impurities or the selection of an inappropriate solvent.

  • Causality: Impurities can disrupt the formation of a crystal lattice. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures.

  • Systematic Approach:

    • Ensure Purity: First, confirm the purity of the oil by HPLC or ¹H NMR. If significant impurities are present, another round of chromatography may be necessary.

    • Solvent Screening: Place small amounts of your oil in several different test tubes. Add single solvents of varying polarity (e.g., hexane, diethyl ether, ethyl acetate, ethanol, water) dropwise. Look for a solvent that dissolves the oil completely when heated but causes it to precipitate or turn cloudy upon cooling.

    • Use a Co-Solvent System: If no single solvent works, try a binary system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch.

Q: My overall recovery after the column is very low (<50%). Where did my compound go?

A: Low recovery can result from physical losses or chemical degradation.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If your compound is very polar, consider using reverse-phase (C18) chromatography.

    • Decomposition: As discussed, hydrolysis on the column can lead to loss of the desired product.

    • Volatility: Some lower molecular weight pyrazine derivatives can be volatile.[8] When removing the solvent on a rotary evaporator, use a lower water bath temperature (e.g., 20-30°C) and avoid applying a very high vacuum for extended periods.

    • Physical Loss: Ensure complete transfer of your material at each step. Rinse flasks with fresh solvent. Check that no product has precipitated in the transfer tubing.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification strategy for a newly synthesized Pyrazine-2-sulfonyl fluoride?

A: A sequential approach is best. Start with an aqueous workup involving a liquid-liquid extraction (e.g., with ethyl acetate or MTBE) to remove inorganic salts and highly polar impurities.[9][10] Concentrate the organic layer and purify the residue by flash column chromatography on silica gel. If the product is a solid, a final recrystallization step can be performed to achieve analytical purity.

Q: How should I store my purified Pyrazine-2-sulfonyl fluoride derivative?

A: Given their susceptibility to hydrolysis, long-term storage should be under anhydrous and inert conditions. Store the compound as a solid in a sealed vial, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (-20°C is common). Pyrazine derivatives generally have a good shelf-life when stored properly in closed containers.[12]

Q: Which analytical techniques are essential for confirming the purity and identity of my final product?

A: A combination of techniques is required for full validation:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the pyrazine core and its substituents. ¹⁹F NMR is crucial to confirm the presence of the S-F bond, which should appear as a singlet or a simple multiplet in a characteristic region of the spectrum.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of your molecule.

  • Chromatography: HPLC with UV detection is the gold standard for assessing purity.[11] A single, sharp peak is indicative of a pure compound.

Visual Workflows and Protocols

Diagrams

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Workup / LLE start->workup is_solid Is the crude product a solid? workup->is_solid chromatography Flash Column Chromatography is_solid->chromatography No / Oily crystallize Attempt Recrystallization is_solid->crystallize Yes is_pure_chrom Is it pure after chromatography? chromatography->is_pure_chrom is_pure_xtal Is it pure after one crystallization? crystallize->is_pure_xtal is_pure_xtal->chromatography No final_solid Pure Solid Product is_pure_xtal->final_solid Yes is_pure_chrom->final_solid Yes (if solid) final_oil Pure Oily Product is_pure_chrom->final_oil Yes (if oil) recrystallize_again Recrystallize Again or Run Column is_pure_chrom->recrystallize_again No recrystallize_again->chromatography

Troubleshooting_Workflow start Column Chromatography Yields Impure Product check_tlc Analyze TLC of crude vs. purified fractions start->check_tlc problem What is the issue? check_tlc->problem decomp Decomposition on Column (New Polar Spot) problem->decomp Decomposition coelution Co-elution of Impurities (Overlapping Spots) problem->coelution Co-elution streaking Streaking / Tailing problem->streaking Streaking sol_decomp 1. Use silica plug for speed. 2. Add 0.5% Et3N to eluent. 3. Switch to neutral alumina. decomp->sol_decomp sol_coelution 1. Decrease eluent polarity. 2. Change solvent system (e.g., Hex/EtOAc -> DCM/Hex). 3. Consider Prep-HPLC. coelution->sol_coelution sol_streaking 1. Ensure sample is not overloaded. 2. Add 0.5% Acetic Acid to eluent (if compound is basic). 3. Check for insolubility at loading. streaking->sol_streaking end Re-run Purification sol_decomp->end sol_coelution->end sol_streaking->end

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by TLC. The target Rƒ for the product should be ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product), evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates.[13]

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator, being mindful of the product's volatility.[8]

Protocol 2: General Recrystallization

  • Solvent Selection: Choose a suitable solvent or co-solvent system where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Summary

Technique Stationary Phase Common Eluent Systems (Non-polar to Polar) Notes
Normal Phase Chromatography Silica GelPentane / Ethyl Acetate[8] Hexane / Ethyl Acetate[9][10] Dichloromethane / MethanolMost common method. Adjust ratio based on TLC. For very polar compounds, a small amount of methanol may be needed.
Liquid-Liquid Extraction N/AWater with: - Hexane[9][10] - Ethyl Acetate[9][10] - MTBE[9][10]Used for initial workup. Hexane is good for extracting non-polar products while leaving polar impurities (e.g., imidazoles) in the aqueous layer.[9]
Reverse Phase Chromatography C18-bonded SilicaWater / Acetonitrile Water / MethanolUseful for very polar or water-soluble derivatives. Elution order is reversed (polar compounds elute first).

References

  • American Chemical Society. (2023). Synthesis of Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. Available at: [Link]

  • Ashraf-Khorassani, M., & Schilling, M. W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Ashraf-Khorassani, M., & Schilling, M. W. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Li, S., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • De Nanteuil, F. (2018). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Toma, I., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

  • Company, R., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • Ge, Y., et al. (2022). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Ball, N. D., et al. (2020). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. ACS Publications. Available at: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health. Available at: [Link]

  • Ball, N. D. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. Available at: [Link]

  • Nevado, C., et al. (2019). An Approach to Aliphatic Sulfonyl Fluorides. ACS Publications. Available at: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Google Patents. Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • University of Victoria. Column chromatography. UVic. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Dong, J., et al. (2017). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Salfiti, I. J., & Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.4A: Macroscale Columns. Chemistry LibreTexts. Available at: [Link]

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Validation & Comparative

Technical Guide: X-ray Crystallography of Pyrazine-2-sulfonyl Fluoride Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural characterization of Pyrazine-2-sulfonyl fluoride (PSF) , a heteroaromatic Sulfur(VI) Fluoride Exchange (SuFEx) reagent. Unlike traditional sulfonyl fluorides (e.g., PMSF) which are often used as generic protease inhibitors, PSF represents a class of "tunable" covalent probes designed for precision structural biology.

This document compares PSF against standard alternatives (Phenylmethylsulfonyl fluoride and Acrylamides), detailing its superior utility in crystallographic fragment screening due to its enhanced electron-deficiency, water stability, and ability to capture nucleophiles beyond serine (Tyr, Lys, His).

Part 1: The Chemical Logic of Pyrazine-2-sulfonyl Fluoride

To obtain high-occupancy crystal structures, one must understand the reactivity profile of the warhead. PSF differs from the standard phenyl-based reagents due to the electron-withdrawing nature of the pyrazine ring.

Electronic Activation

The pyrazine ring contains two nitrogen atoms, which exert a strong electron-withdrawing inductive effect ($ -I


 -M $) on the sulfonyl center.
  • Result: The sulfur atom in PSF is significantly more electrophilic than in Phenylsulfonyl fluoride.

  • Crystallographic Implication: Faster covalent bond formation within the crystal lattice (soaking) compared to benzene-based analogs, leading to higher occupancy at lower concentrations.

Stability vs. Reactivity (The "Goldilocks" Zone)

Unlike acid chlorides (too reactive, hydrolyze instantly) or sulfonamides (inert), PSF exists in a stability window ideal for X-ray soaking experiments.

  • Aqueous Stability:

    
     in neutral buffer is often >24 hours, allowing long soak times without "garbage" density from hydrolyzed sulfonic acid byproducts.
    
  • Context-Dependent Reactivity: It remains latent until positioned near a protein nucleophile (Ser-OH, Tyr-OH, Lys-NH2) which activates the SuFEx mechanism.

Part 2: Comparative Analysis

The following table contrasts PSF with the industry-standard PMSF and Cysteine-targeting Acrylamides.

Table 1: Reagent Performance Comparison
FeaturePyrazine-2-sulfonyl fluoride (PSF) PMSF (Phenylmethylsulfonyl fluoride) Acrylamides (Michael Acceptors)
Primary Target Ser, Tyr , Lys, HisSer (exclusively active site)Cys (exclusively)
Mechanism SuFEx (Substitution at S

)
SulfonylationMichael Addition
Hydrolytic Stability High (

> 24h @ pH 7)
Low (

~ 1-2h @ pH 7)
Very High
Crystallographic Density Sharp. Rigid aromatic ring often creates defined pi-stacking.Disordered. Flexible methylene linker often leads to fuzzy density.Variable. Flexible aliphatic chains can be disordered.
Leaving Group Fluoride (small, diffuses away)FluorideNone (Adduct formation)
Reactivity Driver Heteroaromatic electron withdrawalHyper-reactive Serine (catalytic triad)Orbital alignment
Why PSF Outperforms PMSF in Structure Determination

PMSF contains a methylene bridge ($ -CH_2- $) between the phenyl ring and the sulfonyl group. This rotational freedom often results in high B-factors for the phenyl ring in crystal structures, obscuring specific interactions.

  • PSF Advantage: The sulfonyl group is directly attached to the rigid pyrazine ring. Once the covalent bond forms, the inhibitor is "locked" in place, typically yielding lower B-factors and clearer electron density maps.

Part 3: Experimental Protocol for Crystallography

This protocol is designed to maximize occupancy of the covalent complex while maintaining crystal diffraction quality.

Pre-Soak Preparation
  • Stock Solution: Dissolve PSF to 100 mM in anhydrous DMSO. Note: Avoid alcohols (EtOH/MeOH) as solvents, as they can act as nucleophiles over time.

  • Protein Crystals: Ensure crystals are grown in a buffer free of primary amines (e.g., Tris) if targeting Lysine. HEPES or MES are preferred.

The "Step-Ramp" Soaking Method

Direct addition of high concentrations can crack crystals due to lattice stress from rapid conformational changes.

  • Transfer: Move crystal to a fresh drop of mother liquor (2 µL).

  • Initiation (1 mM): Add PSF to a final concentration of 1 mM. Incubate for 2 hours.

  • Saturation (5-10 mM): Supplement with PSF to 5-10 mM. Incubate for 12–24 hours.

    • Reasoning: SuFEx kinetics are slower than Michael additions. The long soak ensures the reaction reaches completion (

      
       occupancy).
      
  • Cryo-protection: Transfer quickly to cryo-solution containing the same concentration of PSF to prevent off-rate equilibration (though covalent bonds are irreversible, this maintains equilibrium for non-covalent interactions).

Data Processing & Refinement
  • Restraints: You must generate a custom CIF file for the covalent residue (e.g., SER-PSF or TYR-PSF).

  • Bond Lengths:

    • S-O (ester): ~1.55 Å

    • S-N (amide): ~1.60 Å

  • Verification: Check the

    
     difference map. A positive green blob on the nucleophile oxygen/nitrogen and the disappearance of the Fluoride atom confirms the reaction.
    

Part 4: Visualization of Mechanisms

SuFEx Reaction Mechanism within the Crystal

The following diagram illustrates the specific attack of a Tyrosine residue on Pyrazine-2-sulfonyl fluoride, a common pathway in modern covalent probe discovery.

SuFEx_Mechanism cluster_0 Key Interaction Protein Protein Active Site (Tyr-OH) Complex Transition State (Trigonal Bipyramidal) Protein->Complex Nucleophilic Attack PSF Pyrazine-2-sulfonyl fluoride (PSF) PSF->Complex Binding Product Covalent Adduct (Protein-O-SO2-Pyrazine) Complex->Product S-F Bond Cleavage Leaving Fluoride Ion (F-) Complex->Leaving Departure

Caption: Mechanism of SuFEx reaction where a Tyrosine nucleophile displaces fluoride at the Sulfur(VI) center.

Crystallographic Workflow Decision Tree

This flow outlines the decision process for optimizing PSF complex crystals.

Workflow Start Native Protein Crystals Soak Soak with PSF (1-10 mM, 24h) Start->Soak Diffraction Collect X-ray Data Soak->Diffraction MapCheck Analyze Fo-Fc Map Diffraction->MapCheck Decision Covalent Density? MapCheck->Decision Success Refine Occupancy (Target >0.8) Decision->Success Yes Fail_Hydrolysis Issue: Hydrolysis? Check for Sulfonic Acid Decision->Fail_Hydrolysis No (Empty Pocket) Fail_Occupancy Issue: Low Occupancy? Increase pH or Time Decision->Fail_Occupancy No (Partial Density) Fail_Occupancy->Soak Retry: pH 8.0

Caption: Optimization workflow for obtaining high-occupancy PSF-protein complex structures.

Part 5: References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[1] [Link]

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Bum-Erdene, K., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[2][3] Proceedings of the National Academy of Sciences, 117(13), 7131–7139. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.